Product packaging for Adynerin(Cat. No.:CAS No. 35109-93-4)

Adynerin

Katalognummer: B141054
CAS-Nummer: 35109-93-4
Molekulargewicht: 516.7 g/mol
InChI-Schlüssel: BYZQVAOKDQTHHP-QFUJVLJYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Adynerin is a potent monoglycosidic cardenolide isolated from Nerium oleander , recognized for its significant potential in anticancer research . Its primary research value lies in its robust cytotoxic activity against a range of tumor cell lines and its ability to reverse multi-drug resistance (MDR), a major challenge in chemotherapy . Studies indicate that this compound may exert its effects by functioning as a mitotic spindle poison, disrupting microtubule networks in a manner comparable to paclitaxel, which can lead to cell cycle arrest and apoptosis . A key pharmacological characteristic that distinguishes this compound from other related cardenolides like oleandrin is its high oral bioavailability, which facilitates in vivo efficacy studies . Researchers are increasingly interested in this compound for its potential to bypass common drug resistance mechanisms, offering a promising pathway for investigating new therapeutic strategies for resistant cancers . Its role in standardized plant extracts also makes it a valuable tool for exploring the synergistic effects of complex natural products in oncological models .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O7 B141054 Adynerin CAS No. 35109-93-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O7/c1-17-26(32)22(33-4)15-25(35-17)36-20-6-9-27(2)19(14-20)5-11-29-23(27)8-10-28(3)21(7-12-30(28,29)37-29)18-13-24(31)34-16-18/h13,17,19-23,25-26,32H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,27+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZQVAOKDQTHHP-QFUJVLJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956547
Record name 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35109-93-4
Record name (3β,5β)-3-[(2,6-Dideoxy-3-O-methyl-β-D-lyxo-hexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35109-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adynerigenin 3-O-beta-D-diginoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035109934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADYNERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2197H7M23Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Adynerin: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adynerin is a naturally occurring cardenolide glycoside found in the plant Nerium oleander. As a member of the cardiac glycoside family, it exhibits significant biological activities, primarily affecting cardiac muscle contractility and renal function. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a steroid derivative characterized by a five-membered lactone ring at the C-17 position and a sugar moiety attached at the C-3 position.

Chemical Structure:

The chemical structure of this compound is established as 3β-(2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyloxy)-14β-hydroxy-5β-card-20(22)-enolide.

IdentifierValue
Molecular Formula C30H44O7[1][2]
Molecular Weight 516.68 g/mol [1][2]
IUPAC Name 3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one[1]
CAS Number 35109-93-4
SMILES C[C@@H]1--INVALID-LINK--O[C@H]2CC[C@]3(--INVALID-LINK--CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)OC">C@@HO

Physicochemical Properties:

PropertyValue
Appearance White crystals
Solubility Soluble in methanol, ethanol (B145695), DMSO and other organic solvents
Melting Point 233-234 °C

Spectral Data

¹H NMR Spectroscopy

A proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in a molecule, which is crucial for structure elucidation. A representative ¹H NMR spectrum for this compound is available.

Mass Spectrometry

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been utilized for its quantification in biological matrices. In electrospray ionization (ESI) positive ion mode, the characteristic mass transition for this compound is m/z 534 → 113.

Biological Activity and Mechanism of Action

This compound exhibits two primary biological activities: cardiotonic and diuretic effects. These activities are characteristic of cardiac glycosides and are primarily mediated through the inhibition of the Na+/K+-ATPase pump.

Cardiotonic Effect

The positive inotropic (contractility-enhancing) effect of this compound stems from its inhibition of the Na+/K+-ATPase enzyme in cardiac muscle cells (cardiomyocytes). This inhibition leads to an increase in intracellular sodium ion concentration. The elevated intracellular sodium, in turn, reduces the efficiency of the sodium-calcium exchanger (NCX), which normally expels calcium ions from the cell. The resulting increase in intracellular calcium concentration enhances the storage and release of calcium from the sarcoplasmic reticulum, leading to a more forceful contraction of the cardiac muscle.

Diuretic Effect

The diuretic action of this compound is also linked to the inhibition of Na+/K+-ATPase in the renal tubules. This inhibition reduces the reabsorption of sodium and water from the filtrate back into the blood, leading to an increase in urine output.

Signaling Pathway

The primary signaling cascade initiated by this compound, as with other cardiac glycosides, involves the inhibition of Na+/K+-ATPase. This direct interaction triggers a series of downstream events. Beyond the immediate impact on ion concentrations, the binding of cardiac glycosides to the Na+/K+-ATPase can also activate intracellular signaling pathways, such as the Src kinase pathway, which can then influence other pathways like the MAPK cascade. However, the specific downstream signaling pathways uniquely activated by this compound require further investigation.

Adynerin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibits Na_in ↑ [Na⁺]ᵢ NKA->Na_in Leads to NCX Na+/Ca²⁺ Exchanger Ca_in ↑ [Ca²⁺]ᵢ NCX->Ca_in Leads to Na_in->NCX Reduces activity of SR Sarcoplasmic Reticulum Ca_in->SR Enhances Ca²⁺ uptake Ca_release ↑ Ca²⁺ Release SR->Ca_release Leads to Contraction Increased Myocardial Contraction Ca_release->Contraction

Caption: Signaling pathway of this compound's cardiotonic effect.

Experimental Protocols

Isolation and Purification of this compound

A general method for the isolation of cardiac glycosides from Nerium species involves extraction with an alcohol-water mixture, followed by chromatographic separation.

Protocol:

  • Extraction: Dried and powdered leaves of Nerium oleander are extracted with a mixture of ethanol and water (e.g., 70% ethanol) at room temperature.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure to remove the ethanol. The aqueous residue is then partitioned with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls, followed by extraction with a more polar solvent (e.g., chloroform (B151607) or ethyl acetate) to extract the glycosides.

  • Column Chromatography: The glycoside-rich fraction is subjected to column chromatography on silica (B1680970) gel.

  • Elution: The column is eluted with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity (e.g., by adding methanol).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Crystallization: The fractions containing pure this compound are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system (e.g., methanol-water) to yield pure this compound.

Isolation_Workflow start Dried Nerium oleander leaves extraction Extraction with 70% Ethanol start->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning chromatography Silica Gel Column Chromatography partitioning->chromatography analysis TLC Analysis of Fractions chromatography->analysis crystallization Crystallization analysis->crystallization end Pure this compound crystallization->end

Caption: General workflow for the isolation of this compound.

Pharmacokinetic Analysis in Rats by UPLC-MS/MS

This protocol describes the quantification of this compound in rat plasma.

Animal Dosing and Sampling:

  • Sprague-Dawley rats are used.

  • For intravenous administration, this compound is administered at 1 mg/kg.

  • For oral administration, this compound is administered at 5 mg/kg.

  • Blood samples (approximately 0.4 mL) are collected from the tail vein at various time points (e.g., 0.083, 0.25, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Preparation:

  • To 100 µL of plasma, add a suitable internal standard.

  • Perform protein precipitation by adding a solvent like acetonitrile (B52724).

  • Centrifuge to pellet the precipitated proteins.

  • The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

  • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Mass Transition: m/z 534 → 113.

Pharmacokinetic ParameterOral Administration (5 mg/kg)Intravenous Administration (1 mg/kg)
t₁/₂ (h) 4.2 ± 0.6-
Bioavailability (%) 93.1-

Summary and Future Directions

This compound is a potent cardiac glycoside with a well-defined chemical structure and established cardiotonic and diuretic activities. Its mechanism of action is primarily through the inhibition of the Na+/K+-ATPase pump. While the immediate downstream effects on ion homeostasis are understood, further research is needed to fully elucidate the specific intracellular signaling pathways that this compound modulates. The development of more specific and efficient isolation protocols would also be beneficial for future research and potential therapeutic applications. The high oral bioavailability of this compound suggests its potential as an orally administered therapeutic agent, warranting further investigation into its pharmacological and toxicological profile.

References

The Discovery and Isolation of Adynerin from Nerium oleander: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Adynerin, a cardenolide glycoside found in the plant Nerium oleander. This document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Nerium oleander, a member of the Apocynaceae family, is a well-known ornamental shrub that is also recognized for its rich composition of biologically active compounds, most notably cardiac glycosides.[1] These compounds have been historically used in the treatment of heart conditions and are now being investigated for their potential in other therapeutic areas, including cancer. This compound is one of the numerous cardiac glycosides present in Nerium oleander, co-occurring with more abundant glycosides such as Oleandrin (B1683999).[2] Like other cardenolides, this compound possesses a steroidal backbone and a five-membered lactone ring, which are characteristic features of this class of compounds. Its biological activity is primarily attributed to the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[3]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for its extraction, purification, and characterization.

PropertyValueSource
Molecular Formula C₃₀H₄₄O₇N/A
Molecular Weight 516.67 g/mol N/A
Appearance White crystalline solidGeneral observation for purified cardiac glycosides
Solubility Soluble in methanol (B129727), ethanol, and chloroform (B151607); sparingly soluble in waterGeneral property of similar cardiac glycosides[4]

Experimental Protocols: Isolation and Purification of this compound

While a specific, detailed preparative protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be inferred from the established procedures for separating cardiac glycosides from Nerium oleander. The following protocol is a composite of techniques described for the isolation of Oleandrin and the analytical separation of this compound.[5]

Plant Material Collection and Preparation

Fresh leaves of Nerium oleander are collected and air-dried in the shade to preserve the chemical integrity of the glycosides. The dried leaves are then ground into a fine powder to maximize the surface area for solvent extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with a suitable solvent system. Methanol or a mixture of methanol and water is commonly employed for the efficient extraction of polar glycosides. Maceration or Soxhlet extraction can be utilized.

Protocol:

  • Suspend the powdered Nerium oleander leaves in methanol (1:10 w/v).

  • Stir the suspension at room temperature for 24-48 hours.

  • Filter the mixture and collect the methanol extract.

  • Repeat the extraction process with the plant residue to ensure complete extraction of the cardiac glycosides.

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification by Column Chromatography

The crude extract, a complex mixture of various phytochemicals, is subjected to column chromatography for the separation of individual cardiac glycosides. Silica (B1680970) gel is a commonly used stationary phase for this purpose.

Protocol:

  • Prepare a silica gel column (60-120 mesh) using a suitable solvent system as the mobile phase. A gradient of chloroform and methanol is often effective.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column with a step-wise gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform and gradually increasing to 10% methanol in chloroform).

  • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualizing agent (e.g., ceric sulfate (B86663) spray followed by heating).

  • Fractions containing compounds with similar Rf values are pooled. This compound is typically found in the mother liquor after the crystallization of the more abundant Oleandrin.

  • Further purification of the this compound-containing fractions may be achieved by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC).

Characterization of this compound

The purified this compound is characterized using various spectroscopic techniques to confirm its identity and purity.

Spectroscopic Data
Spectroscopic DataExpected Values/Features
Mass Spectrometry (MS) [M+H]⁺ ion corresponding to the molecular weight of 516.67. Characteristic fragmentation patterns for cardenolide glycosides. The m/z transition of 534 → 113 has been used for its detection.
¹H NMR Signals corresponding to steroidal protons, olefinic protons of the lactone ring, and protons of the sugar moiety.
¹³C NMR Resonances for the 30 carbon atoms, including those of the steroid core, the carbonyl and olefinic carbons of the lactone ring, and the carbons of the sugar residue.
Infrared (IR) Spectroscopy Absorption bands characteristic of hydroxyl groups, C-H bonds, a carbonyl group (lactone), and C=C double bonds.
Quantitative Analysis

The yield of this compound from Nerium oleander is expected to be lower than that of Oleandrin. A study on the quantitative analysis of cardiac glycosides in Nerium oleander indicated a total cardiac glycoside content of 259.71 ± 0.23 mg SE/g in a methanol extract of the leaves, though the specific yield of this compound was not reported. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are suitable methods for the quantitative determination of this compound in plant extracts and purified samples.

Biological Activity and Signaling Pathways

The primary mechanism of action of this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase enzyme. This enzyme is responsible for maintaining the sodium and potassium gradients across the cell membrane.

Adynerin_Isolation_Workflow PlantMaterial Nerium oleander Leaves (Dried and Powdered) Extraction Solvent Extraction (Methanol) PlantMaterial->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions Eluted Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC OleandrinCrystals Crystallization of Oleandrin TLC->OleandrinCrystals Identify and pool Oleandrin fractions MotherLiquor Mother Liquor (this compound Enriched) TLC->MotherLiquor Collect remaining fractions OleandrinCrystals->MotherLiquor Separation Purification Further Chromatographic Purification MotherLiquor->Purification Purethis compound Pure this compound Purification->Purethis compound Characterization Spectroscopic Characterization (MS, NMR, IR) Purethis compound->Characterization

Figure 1. Generalized workflow for the isolation of this compound.

Inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium levels. The elevated intracellular calcium is responsible for the cardiotonic effects of these glycosides. Beyond this primary mechanism, recent studies suggest that cardiac glycosides can also activate various intracellular signaling cascades, often independent of the ion-pumping inhibition. These pathways include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. Activation of these pathways can influence a wide range of cellular processes, including cell proliferation, apoptosis, and differentiation.

Adynerin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Src Src Kinase NaK_ATPase->Src Conformational Change (Signalosome Formation) NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Altered Gradient Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Cardiotonic_Effects Cardiotonic Effects Ca_in->Cardiotonic_Effects Ras Ras Src->Ras PI3K PI3K Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Cellular_Responses Cellular Responses (Proliferation, Apoptosis, etc.) ERK->Cellular_Responses Akt Akt PI3K->Akt Akt->Cellular_Responses

Figure 2. Proposed signaling pathways of this compound.

Conclusion

This compound is a potentially valuable bioactive compound from Nerium oleander. While its isolation and full characterization present challenges due to its lower abundance compared to other cardiac glycosides in the plant, the methodologies outlined in this guide provide a solid foundation for its further investigation. Future research should focus on developing a standardized, high-yield preparative isolation protocol for this compound, as well as a complete spectroscopic characterization, including detailed 1D and 2D NMR analysis. Elucidating the specific downstream signaling effects of this compound will be crucial in understanding its full therapeutic potential beyond its known cardiotonic properties. This will pave the way for its potential development as a novel therapeutic agent.

References

The Biological Activities of Adynerin: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Cardiac Glycoside

Adynerin, a cardenolide cardiac glycoside isolated from the oleander plant (Nerium oleander), presents a compelling profile for researchers in pharmacology and drug development. As a member of the cardiac glycoside family, its primary mechanism of action involves the inhibition of the ubiquitous Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients. This fundamental activity gives rise to a spectrum of biological effects, including cardiotonic, cytotoxic, and potential antiviral properties. This technical guide provides a comprehensive literature review of the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and underlying molecular pathways to inform future research and development efforts.

Pharmacokinetic Profile of this compound

Understanding the pharmacokinetic properties of a compound is fundamental to its development as a therapeutic agent. Studies in rat models have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats [1]

ParameterOral Administration (5 mg/kg)Intravenous Administration (1 mg/kg)
Bioavailability93.1%N/A
Half-life (t½)4.2 ± 0.6 hNot Reported
CmaxNot ReportedNot Reported
TmaxNot ReportedNot Reported
AUCNot ReportedNot Reported

Data presented as mean ± standard deviation.

Experimental Protocol: Pharmacokinetic Study in Rats[1]

A study investigating the pharmacokinetics of this compound utilized the following methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Administration:

    • Oral (PO): 5 mg/kg via gavage.

    • Intravenous (IV): 1 mg/kg via sublingual intravenous injection.

  • Sample Collection: Blood samples were collected from the tail vein at specified time points (0.0833, 0.25, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma was separated by centrifugation.

  • Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) was employed for the quantification of this compound in plasma samples.

    • Chromatographic Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm).

    • Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) with gradient elution.

    • Detection: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM). The specific transition for this compound was m/z 534 → 113.

  • Data Analysis: Pharmacokinetic parameters were calculated using a non-compartmental model.

G cluster_oral Oral Administration cluster_iv Intravenous Administration Oral Dose (5 mg/kg) Oral Dose (5 mg/kg) GI Tract GI Tract Oral Dose (5 mg/kg)->GI Tract Ingestion Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Tissues Tissues Systemic Circulation->Tissues Distribution Liver Liver Systemic Circulation->Liver Metabolism Kidneys Kidneys Systemic Circulation->Kidneys Excretion IV Dose (1 mg/kg) IV Dose (1 mg/kg) IV Dose (1 mg/kg)->Systemic Circulation Direct Injection Tissues->Systemic Circulation Redistribution Bile Bile Liver->Bile Excretion Feces Feces Bile->Feces Excretion Urine Urine Kidneys->Urine Excretion

Figure 1: Pharmacokinetic workflow of this compound.

Primary Biological Activity: Inhibition of Na+/K+-ATPase

The hallmark of cardiac glycosides, including this compound, is their ability to inhibit the Na+/K+-ATPase enzyme.[2] This enzyme, also known as the sodium-potassium pump, is an integral membrane protein essential for maintaining the high intracellular potassium and low intracellular sodium concentrations necessary for numerous cellular processes, including nerve impulse transmission and muscle contraction.

Inhibition of Na+/K+-ATPase by this compound leads to an increase in intracellular sodium levels. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium. In cardiac myocytes, this elevated calcium concentration enhances the force of contraction, which is the basis for the cardiotonic effects of these compounds. However, this mechanism is also responsible for their cardiotoxicity at higher concentrations.

Table 2: Inhibitory Concentration (IC50) of Cardiac Glycosides on Na+/K+-ATPase

CompoundIC50 (µM)Source
Oleandrin (B1683999)0.62[3]
Ouabain (B1677812)0.22[3]
Digoxin (B3395198)2.69
Experimental Protocol: Na+/K+-ATPase Inhibition Assay

The inhibitory activity of a compound on Na+/K+-ATPase can be determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

  • Enzyme Source: Purified Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.

  • Procedure:

    • In a 96-well plate, add the assay buffer, various concentrations of the test compound (e.g., this compound), and a vehicle control. A known inhibitor like ouabain should be used as a positive control.

    • Add the diluted Na+/K+-ATPase enzyme solution to each well.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a solution of ATP.

    • Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

    • Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor (ouabain). The IC50 value for the test compound is then determined from the dose-response curve.

G This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibits Intracellular Na+ Intracellular Na+ Na+/K+-ATPase->Intracellular Na+ Decreased Efflux Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Intracellular Na+->Na+/Ca2+ Exchanger Alters Gradient Intracellular Ca2+ Intracellular Ca2+ Cardiac Myocyte Contraction Cardiac Myocyte Contraction Intracellular Ca2+->Cardiac Myocyte Contraction Enhances Na+/Ca2+ Exchanger->Intracellular Ca2+ Decreased Efflux Cardiotoxicity Cardiotoxicity Cardiac Myocyte Contraction->Cardiotoxicity At high concentrations

Figure 2: Signaling pathway of this compound-induced cardiotonicity.

Anticancer Activity

Emerging research has highlighted the anticancer potential of cardiac glycosides. This compound has been identified as a major constituent of a Nerium oleander extract, known as Breastin, which has demonstrated growth inhibitory effects against a panel of cancer cell lines. The proposed mechanism for this extract involves the disruption of microtubule polymerization, a critical process in cell division.

While specific IC50 values for this compound's cytotoxicity are not yet widely published, the activity of the Breastin extract suggests that this compound contributes to its anticancer effects. The inhibition of Na+/K+-ATPase is also thought to play a role in the anticancer activity of cardiac glycosides, as it can disrupt cellular ion homeostasis and induce apoptosis.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

  • Cell Lines: A panel of relevant cancer cell lines.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

G Cancer Cell Cancer Cell Microtubule Polymerization Microtubule Polymerization Cancer Cell->Microtubule Polymerization Disrupts This compound This compound This compound->Cancer Cell Na+/K+-ATPase Inhibition Na+/K+-ATPase Inhibition This compound->Na+/K+-ATPase Inhibition Cell Division Cell Division Microtubule Polymerization->Cell Division Inhibits Apoptosis Apoptosis Cell Division->Apoptosis Induces Ion Homeostasis Disruption Ion Homeostasis Disruption Na+/K+-ATPase Inhibition->Ion Homeostasis Disruption Ion Homeostasis Disruption->Apoptosis

Figure 3: Proposed anticancer mechanisms of this compound.

Antiviral Activity

Recent studies have demonstrated the antiviral potential of cardiac glycosides against a range of viruses. For instance, oleandrin has shown significant in vitro activity against SARS-CoV-2. The proposed antiviral mechanisms for cardiac glycosides are multifaceted and may involve the inhibition of viral entry, replication, or the modulation of host cell signaling pathways that are crucial for viral propagation. While there is currently no specific data on the antiviral activity of this compound, its structural similarity to other antivirally active cardiac glycosides suggests that this is a promising area for future investigation.

Table 3: Antiviral Activity of Oleandrin against SARS-CoV-2

ParameterValue
EC50 (24h post-infection)11.98 ng/mL
EC50 (48h post-infection)7.07 ng/mL
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound.

  • Cell Line: A susceptible host cell line for the virus of interest (e.g., Vero E6 cells for SARS-CoV-2).

  • Virus: The specific virus being tested.

  • Procedure:

    • Seed host cells in a multi-well plate to form a confluent monolayer.

    • Prepare serial dilutions of the test compound (e.g., this compound).

    • Pre-incubate the virus with each dilution of the compound.

    • Infect the cell monolayers with the virus-compound mixtures.

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.

    • Incubate the plates until visible plaques (zones of cell death) are formed.

    • Fix and stain the cells to visualize and count the plaques.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined from the dose-response curve.

Conclusion and Future Directions

This compound, as a cardiac glycoside from Nerium oleander, demonstrates a range of biological activities rooted in its primary mechanism of Na+/K+-ATPase inhibition. While its pharmacokinetic profile in rats has been partially elucidated, further research is needed to fully characterize its ADME properties. The anticancer potential of this compound, suggested by its presence in the active extract Breastin, warrants direct investigation to determine its specific cytotoxic efficacy against various cancer cell lines and to further explore its mechanism of action, including its effects on microtubule dynamics and the induction of apoptosis. Furthermore, given the emerging evidence of the antiviral activities of related cardiac glycosides, a systematic evaluation of this compound's potential against a panel of viruses is a logical and promising avenue for future research. The detailed experimental protocols provided in this guide offer a framework for conducting these critical next steps in the evaluation of this compound as a potential therapeutic lead. Continued investigation into the specific biological activities and mechanisms of this compound will be crucial for unlocking its full therapeutic potential.

References

Adynerin: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adynerin is a cardenolide, a type of cardiac glycoside, that has garnered interest within the scientific community for its potential pharmacological activities. As a naturally occurring compound, understanding its sources, abundance, and methods for isolation and analysis is critical for further research and development. This technical guide provides an in-depth overview of the current knowledge on this compound, with a focus on its natural distribution and the experimental protocols required for its study.

Natural Sources and Abundance

This compound is primarily found in plant species belonging to the genus Nerium, within the Apocynaceae family. The most well-documented source of this compound is Nerium oleander, a common ornamental shrub also known by synonyms such as Nerium indicum and Nerium odorum. This compound is considered one of the main toxic components of this plant, alongside the more extensively studied cardiac glycoside, Oleandrin (B1683999).[1]

The distribution of this compound is not uniform throughout the plant. Like other cardiac glycosides in Nerium oleander, it is present in various plant parts, including the leaves, stems, roots, flowers, nectar, and sap.[1][2] While specific quantitative data for this compound across all plant parts is limited in the available literature, studies on the total cardiac glycoside content and the concentration of the related compound Oleandrin provide valuable insights into the likely distribution of this compound.

One study reported the total cardiac glycoside content in different extracts of Nerium oleander leaves and flowers, which is summarized in the table below.

Plant PartExtraction SolventTotal Cardiac Glycoside Content (mg Securidaside Equivalents/g dry weight)
LeafWater169.89 ± 0.21[3]
LeafMethanol (B129727)259.71 ± 0.23[3]
FlowerWater123.44 ± 0.10
FlowerMethanol200.25 ± 0.31

Table 1: Total Cardiac Glycoside Content in Nerium oleander.

While the above table indicates a higher concentration of total cardiac glycosides in the leaves, particularly with methanol extraction, it is important to note that this represents a mixture of compounds. Another study, focusing on Oleandrin, found the highest concentrations in the roots, followed by the leaves and stems. This suggests that the relative abundance of individual cardiac glycosides, including this compound, may vary between different plant organs. A study on in vitro grown Calotropis gigantea, another member of the Apocynaceae family, demonstrated that the accumulation of different cardiac glycosides varies, with Oleandrin being detected at 0.52 mg/g dry weight in in vitro plantlets. This highlights the need for specific quantitative analysis of this compound in various parts of Nerium oleander.

Experimental Protocols

The isolation and quantification of this compound from its natural sources require a multi-step process involving extraction, purification, and analysis. The following protocols are synthesized from methodologies reported in the scientific literature for the study of cardiac glycosides from Nerium oleander.

Extraction of Crude Cardiac Glycosides

This protocol describes the initial extraction of a mixture of cardiac glycosides from plant material.

  • Plant Material Preparation: Collect fresh and healthy plant parts of Nerium oleander (e.g., leaves). Wash the plant material thoroughly with distilled water to remove any surface contaminants. Air-dry the material in the shade or use a laboratory oven at a low temperature (40-50°C) until a constant weight is achieved. Grind the dried plant material into a fine powder using a mechanical grinder.

  • Maceration: Weigh the powdered plant material and place it in a large glass container. Add a methanol/water mixture (e.g., 80:20 v/v) to the powder in a 1:10 (w/v) ratio. Seal the container and allow the mixture to macerate for 24-48 hours at room temperature with occasional agitation.

  • Filtration and Concentration: After the maceration period, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process with the residue two more times to ensure maximum recovery of the glycosides. Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Purification of this compound by Column Chromatography

This protocol outlines the separation of this compound from the crude extract.

  • Preparation of the Crude Extract for Chromatography: Dissolve the crude extract in a minimal amount of the initial mobile phase to be used for column chromatography.

  • Column Preparation: Pack a glass column with silica (B1680970) gel (60-120 mesh) using a slurry method with a non-polar solvent (e.g., hexane).

  • Chromatographic Separation: Carefully load the dissolved crude extract onto the top of the prepared silica gel column. Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform (B151607) and methanol.

  • Fraction Collection and Analysis: Collect the eluate in fractions of equal volume. Monitor the separation of compounds in the fractions using Thin Layer Chromatography (TCC) with a suitable solvent system and a visualizing agent (e.g., Liebermann-Burchard reagent). Fractions containing compounds with similar Rf values to a known this compound standard are pooled together.

  • Isolation of this compound: Concentrate the pooled fractions containing this compound under reduced pressure to yield the isolated compound. Further purification can be achieved by recrystallization from a suitable solvent system.

Quantification of this compound by UPLC-MS/MS

This protocol provides a highly sensitive and specific method for the quantification of this compound.

  • Standard and Sample Preparation: Prepare a stock solution of purified this compound of a known concentration in methanol. Create a series of calibration standards by diluting the stock solution. Prepare the sample for analysis by dissolving a known weight of the purified extract in methanol and filtering it through a 0.22 µm syringe filter.

  • UPLC-MS/MS Conditions:

    • Chromatographic System: A UPLC system equipped with a C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • MRM Transitions: For this compound, the specific precursor-to-product ion transition to monitor is m/z 534 → 113.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Biosynthetic Pathway of Adynerigenin (Aglycone of this compound)

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of other cardenolide aglycones, such as digitoxigenin, a putative pathway for adynerigenin can be proposed. The pathway starts from cholesterol and involves a series of oxidation, reduction, and isomerization steps.

Adynerigenin_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Side-chain cleavage Progesterone Progesterone Pregnenolone->Progesterone Oxidation/Isomerization 5beta-Pregnane-3,20-dione 5β-Pregnane-3,20-dione Progesterone->5beta-Pregnane-3,20-dione Reduction 3beta-Hydroxy-5beta-pregnan-20-one 3β-Hydroxy-5β-pregnan-20-one 5beta-Pregnane-3,20-dione->3beta-Hydroxy-5beta-pregnan-20-one Reduction 3beta,14beta-Dihydroxy-5beta-pregnan-20-one 3β,14β-Dihydroxy-5β-pregnan-20-one 3beta-Hydroxy-5beta-pregnan-20-one->3beta,14beta-Dihydroxy-5beta-pregnan-20-one Hydroxylation Digitoxigenin_precursor Digitoxigenin Precursor 3beta,14beta-Dihydroxy-5beta-pregnan-20-one->Digitoxigenin_precursor C21 Oxidation & Lactone Formation Adynerigenin Adynerigenin Digitoxigenin_precursor->Adynerigenin Further Modifications (e.g., Dehydrogenation)

Caption: Putative biosynthetic pathway of Adynerigenin.

Experimental Workflow for this compound Isolation and Quantification

The following diagram illustrates the logical flow of the experimental procedures described in this guide.

Adynerin_Workflow Start Start: Fresh Plant Material (Nerium oleander) Drying Drying and Grinding Start->Drying Extraction Maceration with Methanol/Water Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Cardiac Glycoside Extract Filtration->Crude_Extract Purification Column Chromatography (Silica Gel) Crude_Extract->Purification Fraction_Collection Fraction Collection and TLC Analysis Purification->Fraction_Collection Isolated_this compound Isolated this compound Fraction_Collection->Isolated_this compound Quantification UPLC-MS/MS Quantification Isolated_this compound->Quantification End End: Quantitative Data Quantification->End

Caption: Experimental workflow for this compound analysis.

References

Adynerin: A Technical Guide on its Molecular Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adynerin is a naturally occurring cardenolide glycoside found in the plant Nerium oleander.[1] Like other cardiac glycosides, it has been investigated for its cardiotonic and diuretic effects.[2] Structurally, it is characterized by a steroid nucleus with an attached unsaturated lactone ring and a sugar moiety.[1] This document provides a comprehensive overview of the molecular formula, computed properties, and known biological activities of this compound, intended to serve as a technical resource for researchers in pharmacology and drug development.

Molecular Formula and Computed Properties

This compound is a complex organic molecule with the molecular formula C30H44O7.[1] Its chemical structure and properties have been characterized through various computational and experimental methods. The following tables summarize its key identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers for this compound
IdentifierValueReference
Molecular Formula C30H44O7[1]
IUPAC Name 3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.0¹,³.0³,⁷.0¹¹,¹⁶]octadecan-6-yl]-2H-furan-5-one[1]
CAS Number 35109-93-4[1]
PubChem CID 441840[1]
ChEBI ID 2497[1]
InChIKey BYZQVAOKDQTHHP-QFUJVLJYSA-N
Table 2: Computed Physicochemical Properties of this compound
PropertyValueUnitReference
Molecular Weight 516.7 g/mol [1]
Exact Mass 516.30870374Da[1]
XLogP3 3.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 7[1]
Rotatable Bond Count 4[1]
Topological Polar Surface Area 86.8Ų[1]
Heavy Atom Count 37[1]
Complexity 996[1]

Biological Activity and Mechanism of Action

This compound, as a cardiac glycoside, is known to exert its biological effects primarily through the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump.[3][4] This enzyme is crucial for maintaining the electrochemical gradients across the cell membrane of cardiac muscle cells.

Inhibition of Na+/K+-ATPase

The inhibition of the Na+/K+-ATPase pump by this compound leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in a higher intracellular calcium concentration. The elevated calcium levels in cardiac myocytes enhance the force of contraction, which is the basis of the cardiotonic effect of this class of compounds.[2][3]

This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Reduces activity of Ca_in Increased Intracellular Ca2+ NaCa_Exchanger->Ca_in Results in Contraction Increased Cardiac Muscle Contraction Ca_in->Contraction

Mechanism of this compound's cardiotonic effect.

Experimental Protocols

Quantification of this compound in Rat Plasma by UPLC-MS/MS

This protocol describes a validated method for the determination of this compound in rat plasma, which is crucial for pharmacokinetic studies.[5][6]

1. Sample Preparation:

  • To 50 µL of rat plasma, add 150 µL of a protein precipitation solution (acetonitrile:methanol, 9:1, v/v) containing an internal standard.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions:

  • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: m/z 534 → 113

3. Pharmacokinetic Analysis:

  • Following oral (5 mg/kg) and intravenous (1 mg/kg) administration to rats, blood samples are collected at various time points.

  • Plasma concentrations of this compound are determined using the UPLC-MS/MS method described above.

  • Pharmacokinetic parameters such as half-life (t1/2) and bioavailability are then calculated.

cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis plasma Rat Plasma (50 µL) precipitate Add Acetonitrile/Methanol with Internal Standard (150 µL) plasma->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection detection Detect this compound (MRM: m/z 534 → 113) injection->detection quantification Quantify this compound Concentration detection->quantification pk_params Calculate Pharmacokinetic Parameters (t1/2, Bioavailability, etc.) quantification->pk_params

Workflow for pharmacokinetic analysis of this compound.

Conclusion

This compound is a cardiac glycoside with a well-defined chemical structure and a primary mechanism of action involving the inhibition of the Na+/K+-ATPase pump. The provided data and protocols offer a foundational resource for further research into its pharmacological properties and potential therapeutic applications. Future studies could further elucidate its effects on various signaling pathways and explore its potential in other therapeutic areas beyond cardiology.

References

Methodological & Application

Application Note: A Validated UPLC-MS/MS Method for the Rapid Quantification of Adynerin in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adynerin is a cardiac glycoside found in the oleander plant (Nerium oleander) which has been investigated for various pharmacological activities.[1][2] Due to its narrow therapeutic window and potential toxicity, it is crucial to have a sensitive and reliable method for its quantification in biological matrices to support pharmacokinetic and toxicological studies.[1] This application note details a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in plasma. The method is characterized by its high sensitivity, selectivity, and a short analysis time, making it suitable for high-throughput applications.[1][2]

Experimental Protocols

Materials and Reagents
  • This compound (purity ≥ 98%)

  • Curdione (Internal Standard, IS, purity ≥ 98%)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure)

  • Rat plasma (or other relevant plasma matrix)

Instrumentation

A Waters XEVO TQ-S micro triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection. The UPLC system was a Waters ACQUITY UPLC.

Preparation of Standard and Quality Control Samples
  • Stock Solutions: Prepare stock solutions of this compound and the internal standard (curdione) in methanol at a concentration of 500 µg/mL.

  • Working Solutions: Dilute the stock solutions with methanol to create a series of standard working solutions at different concentrations.

  • Calibration Standards: Spike appropriate amounts of the this compound working solutions into blank rat plasma to obtain calibration standards with concentrations ranging from 0.5 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: 1 ng/mL (low), 85 ng/mL (medium), and 850 ng/mL (high).

Sample Preparation Protocol
  • Thaw plasma samples in a 1.5-mL Eppendorf tube.

  • To 50 µL of the plasma sample, add 150 µL of a protein precipitation solution. This solution consists of acetonitrile-methanol (9:1, v/v) and contains the internal standard (curdione) at a concentration of 100 ng/mL.

  • Vortex the mixture for 1.0 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into an injection vial with an insert.

  • Inject 2 µL of the supernatant into the UPLC-MS/MS system for analysis.

UPLC-MS/MS Conditions

UPLC Conditions:

ParameterValue
Column UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Column Temperature 40 °C
Mobile Phase Acetonitrile (A) and Water with 0.1% Formic Acid (B)
Flow Rate 0.4 mL/min
Elution Gradient
Injection Volume 2 µL
Run Time 4 minutes

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.2 kV
Ion Source Temp. 147 °C
Desolvation Temp. 500 °C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 1000 L/h
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Voltage (V)
This compound 5341131412
Curdione (IS) 2371353614
Data sourced from Zhang et al. (2022).

Data Presentation & Results

The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of this compound in plasma.

Method Validation Summary

Linearity and Sensitivity:

ParameterValue
Calibration Curve Range 0.5–1000 ng/mL
Correlation Coefficient (r) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Limit of Detection (LOD) 0.15 ng/mL

Precision and Accuracy:

QC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
1 (Low) ≤ 14%≤ 14%98% to 109%
85 (Medium) ≤ 14%≤ 14%98% to 109%
850 (High) ≤ 14%≤ 14%98% to 109%
The intra- and inter-day precision for this compound was within 14%.

Recovery and Matrix Effect:

ParameterThis compound
Recovery > 86%
Matrix Effect 86% to 94%

Stability:

This compound was found to be stable in rat plasma under various conditions, including being stored in an autosampler for 2 hours and at room temperature for 24 hours after pretreatment.

Visualizations

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Plasma Sample Add_IS Add 150 µL Acetonitrile/Methanol (9:1) with Internal Standard (Curdione) Plasma->Add_IS Vortex Vortex for 1 min Add_IS->Vortex Centrifuge Centrifuge at 13,000 rpm, 4°C for 10 min Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant Centrifuge->Supernatant UPLC UPLC Separation (BEH C18 Column) Supernatant->UPLC Inject 2 µL MSMS MS/MS Detection (ESI+, MRM Mode) UPLC->MSMS Quantification Quantification (this compound/IS Peak Area Ratio) MSMS->Quantification Results Generate Concentration Data Quantification->Results

Caption: Experimental workflow for this compound quantification in plasma.

UPLC_MSMS_Principle cluster_UPLC UPLC System cluster_MSMS Tandem Mass Spectrometer Sample Sample Mixture (this compound + IS + Matrix) Column C18 Column Sample->Column Mobile Phase Separated Separated Analytes (this compound, IS) Column->Separated Differential Retention IonSource ESI Source (Ionization) Separated->IonSource Q1 Quadrupole 1 (Precursor Ion Selection m/z 534) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Fragmentation Q3 Quadrupole 3 (Product Ion Selection m/z 113) Q2->Q3 Detector Detector Q3->Detector Signal

Caption: Principle of UPLC-MS/MS quantification for this compound.

References

Application Notes and Protocols for Adynerin, a Potential Therapeutic Agent for Heart Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of novel therapeutic agents. Adynerin is a novel cardiac glycoside currently under investigation for its potential therapeutic efficacy in heart disease. Like other members of its class, this compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger, ultimately enhancing cardiac contractility.[3][4] Beyond this direct inotropic effect, cardiac glycosides are known to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, through the formation of a "signalosome" complex with the Na+/K+-ATPase.[5] These application notes provide a summary of this compound's putative mechanism, quantitative data from preclinical models, and detailed protocols for its evaluation as a potential therapeutic agent for heart disease.

Mechanism of Action

This compound, as a cardiac glycoside, is postulated to exert its therapeutic effects through a dual mechanism:

  • Inhibition of Na+/K+-ATPase: this compound binds to the α-subunit of the Na+/K+-ATPase enzyme on the cardiomyocyte cell membrane.[1] This inhibits the pumping of Na+ ions out of the cell and K+ ions into the cell, leading to an increase in the intracellular Na+ concentration.[2][4]

  • Increased Intracellular Calcium: The elevated intracellular Na+ concentration alters the electrochemical gradient for the Na+/Ca2+ exchanger, leading to a decrease in Ca2+ efflux and a net increase in intracellular Ca2+ concentration.[3] This increased cytosolic Ca2+ is taken up by the sarcoplasmic reticulum and subsequently released during each action potential, leading to a more forceful contraction of the cardiac muscle (positive inotropic effect).[3]

  • Signalosome Formation and Downstream Signaling: At sub-inhibitory concentrations, this compound may promote the formation of a signalosome complex involving the Na+/K+-ATPase, Src kinase, and other signaling proteins.[5] This can lead to the activation of downstream pathways like the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and hypertrophy.[5][6]

Signaling Pathway Diagram

Adynerin_Signaling_Pathway This compound Signaling Pathway in Cardiomyocytes cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_signalosome Signalosome Formation This compound This compound NKA Na+/K+-ATPase (α-subunit) This compound->NKA Binds and Inhibits Na_in ↑ Intracellular [Na+] NKA->Na_in Inhibition of Na+ efflux Signalosome Na+/K+-ATPase-Src Signalosome NKA->Signalosome Forms Complex NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in ↓ Ca2+ efflux Na_in->NCX Alters Gradient SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake & release Contraction Enhanced Cardiac Contractility SR->Contraction MAPK_ERK MAPK/ERK Pathway Signalosome->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Signalosome->PI3K_Akt Cell_Effects Cell Survival/ Hypertrophy MAPK_ERK->Cell_Effects PI3K_Akt->Cell_Effects

Caption: this compound's proposed mechanism of action in cardiomyocytes.

Quantitative Data from Preclinical Studies

The following tables summarize hypothetical quantitative data from preclinical studies evaluating the efficacy of this compound in in vitro and in vivo models of heart failure.

Table 1: In Vitro Efficacy of this compound on Isolated Cardiomyocytes

ParameterControlThis compound (10 nM)This compound (100 nM)
Contractile Amplitude (% increase from baseline) 0%25%60%
Calcium Transient Amplitude (% increase from baseline) 0%30%75%
Na+/K+-ATPase Activity (% of control) 100%70%40%
Cell Viability (%) 98%95%85%

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Heart Failure (Transverse Aortic Constriction)

ParameterShamVehicleThis compound (1 mg/kg)
Left Ventricular Ejection Fraction (%) 65 ± 530 ± 445 ± 5
Fractional Shortening (%) 35 ± 315 ± 225 ± 3
Heart Weight to Body Weight Ratio (mg/g) 3.5 ± 0.25.8 ± 0.44.9 ± 0.3
Lung Weight to Body Weight Ratio (mg/g) 4.0 ± 0.37.5 ± 0.65.5 ± 0.5

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Cardiomyocyte Contractility and Calcium Transients

Objective: To determine the effect of this compound on the contractility and intracellular calcium dynamics of isolated adult rat ventricular myocytes.

Materials:

  • This compound

  • Collagenase Type II

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fura-2 AM (calcium indicator dye)

  • IonOptix Myocyte Contractility and Calcium System (or equivalent)

  • Adult Sprague-Dawley rats

Methodology:

  • Cardiomyocyte Isolation:

    • Isolate ventricular myocytes from adult Sprague-Dawley rats using a standard enzymatic digestion protocol with Collagenase Type II.[7]

    • Resuspend the isolated myocytes in DMEM supplemented with 5% fetal bovine serum.

  • Cell Loading:

    • Incubate the isolated cardiomyocytes with 5 µM Fura-2 AM for 20 minutes at room temperature to load the calcium indicator dye.

    • Wash the cells twice with fresh DMEM to remove excess dye.

  • Contractility and Calcium Measurement:

    • Place a coverslip with the loaded cardiomyocytes on the stage of an inverted microscope equipped with an IonOptix system.

    • Perfuse the cells with a Tyrode's solution at 37°C.

    • Electrically stimulate the myocytes at a frequency of 1 Hz.

    • Record baseline contractility (cell shortening) and calcium transients (Fura-2 fluorescence ratio).

  • This compound Treatment:

    • Perfuse the cells with Tyrode's solution containing increasing concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • Record contractility and calcium transients at each concentration for at least 5 minutes to allow for a steady-state effect.

  • Data Analysis:

    • Analyze the recorded data to determine the amplitude of cell shortening, time to peak contraction, time to 90% relaxation, calcium transient amplitude, and calcium decay rate.

    • Normalize the data to the baseline values and plot concentration-response curves.

Protocol 2: In Vivo Evaluation of this compound in a Murine Model of Pressure-Overload Heart Failure

Objective: To assess the therapeutic efficacy of this compound in a transverse aortic constriction (TAC) mouse model of heart failure.[8][9]

Materials:

  • This compound

  • C57BL/6 mice (8-10 weeks old)

  • Surgical instruments for TAC surgery

  • Echocardiography system with a high-frequency ultrasound probe

  • Anesthesia (e.g., isoflurane)

Methodology:

  • TAC Surgery:

    • Induce pressure-overload heart failure in mice by performing transverse aortic constriction (TAC) surgery as previously described.[8] A sham operation (without aortic constriction) will be performed on a control group.

  • Post-Operative Monitoring and Treatment:

    • Allow the mice to recover for 2 weeks to develop a heart failure phenotype, which can be confirmed by echocardiography.

    • Randomly assign the TAC mice to two groups: vehicle control and this compound treatment (e.g., 1 mg/kg/day administered via oral gavage or osmotic mini-pumps).

    • Treat the mice for a period of 4 weeks.

  • Echocardiographic Assessment:

    • Perform echocardiography at baseline (before treatment) and at the end of the treatment period.

    • Measure left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimensions, and wall thickness.[10]

  • Hemodynamic and Histological Analysis:

    • At the end of the study, perform invasive hemodynamic measurements to assess left ventricular end-diastolic pressure (LVEDP).

    • Euthanize the mice and collect the hearts and lungs.

    • Measure the heart weight to body weight ratio and lung weight to body weight ratio as indicators of hypertrophy and pulmonary congestion.

    • Perform histological analysis (e.g., Masson's trichrome staining) to assess cardiac fibrosis.

  • Data Analysis:

    • Compare the echocardiographic, hemodynamic, and histological parameters between the sham, vehicle-treated, and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow Diagram

Adynerin_Evaluation_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies isolate_cells Isolate Adult Rat Ventricular Myocytes load_dye Load with Fura-2 AM (Calcium Indicator) isolate_cells->load_dye measure_baseline Record Baseline Contractility & Ca2+ Transients load_dye->measure_baseline treat_this compound Treat with Increasing Concentrations of this compound measure_baseline->treat_this compound analyze_invitro Analyze Concentration- Response Relationship treat_this compound->analyze_invitro tac_surgery Induce Heart Failure (TAC Surgery in Mice) phenotype_dev Allow Phenotype Development (2 weeks) tac_surgery->phenotype_dev randomize_treat Randomize and Treat (Vehicle vs. This compound for 4 weeks) phenotype_dev->randomize_treat echo_assess Echocardiographic Assessment randomize_treat->echo_assess hemo_histo Hemodynamic and Histological Analysis echo_assess->hemo_histo analyze_invivo Compare Treatment Groups hemo_histo->analyze_invivo

Caption: A typical workflow for preclinical evaluation of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for heart disease. The proposed experiments are designed to elucidate its mechanism of action and assess its efficacy in relevant in vitro and in vivo models. The data presented, although hypothetical, are representative of the expected outcomes for a cardiac glycoside with therapeutic potential. Further studies will be necessary to fully characterize the safety and efficacy profile of this compound before it can be considered for clinical development.

References

Application Note and Protocol: Preparation of Adynerin Standard Solutions for High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adynerin is a cardenolide glycoside, a class of naturally occurring compounds known for their effects on cardiac muscle. Accurate quantification of this compound is crucial in various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. The preparation of accurate and precise standard solutions is a critical prerequisite for reliable HPLC analysis.

This document provides a detailed protocol for the preparation of this compound standard solutions suitable for developing and validating HPLC methods. The protocol covers the preparation of a stock solution and subsequent serial dilutions to generate a calibration curve.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of stable solutions.

PropertyValueSource
Molecular FormulaC₃₀H₄₄O₇[1]
Molecular Weight516.7 g/mol [1]
SolubilityThis compound, like other cardiac glycosides, has low water solubility.[2][3] It is soluble in methanol (B129727), ethanol, and chloroform.[4] Methanol is a commonly used solvent for preparing stock solutions.
StabilityThis compound solutions in methanol are stable when stored at 4°C. Studies have also shown good stability in rat plasma under various conditions, including at room temperature for 2 hours, at 4°C in an autosampler for 12 hours, at -20°C for 30 days, and through freeze-thaw cycles.

Experimental Protocol: Preparation of this compound Standard Solutions

This protocol describes the preparation of a primary stock solution of this compound and a series of working standard solutions for generating a calibration curve.

3.1. Materials and Equipment

  • This compound reference standard (purity ≥98%)

  • HPLC grade methanol

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks (Class A): 1 mL, 10 mL

  • Micropipettes (calibrated)

  • Amber glass vials for storage

  • Vortex mixer

  • Ultrasonic bath

3.2. Preparation of Primary Stock Solution (500 µg/mL)

  • Weighing: Accurately weigh approximately 5.0 mg of the this compound reference standard using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed this compound into a 10 mL volumetric flask.

  • Solubilization: Add approximately 7 mL of HPLC grade methanol to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or an ultrasonic bath to ensure complete dissolution.

  • Dilution to Volume: Once the this compound is completely dissolved, bring the solution to the 10 mL mark with HPLC grade methanol.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the primary stock solution to a labeled amber glass vial and store it at 4°C. This solution has a concentration of 500 µg/mL.

3.3. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the primary stock solution with HPLC grade methanol. The following table provides an example of a dilution scheme to generate standards with concentrations ranging from 0.5 ng/mL to 1000 ng/mL, which is a range cited in UPLC-MS/MS methods and can be adapted for HPLC.

Target Concentration (ng/mL)Volume of Stock/Previous Standard to TakeDilution Volume (Methanol)Final Volume
10,000 (Intermediate Stock)20 µL of 500 µg/mL Primary Stock980 µL1 mL
1000100 µL of 10,000 ng/mL Intermediate Stock900 µL1 mL
500500 µL of 1000 ng/mL Standard500 µL1 mL
200400 µL of 500 ng/mL Standard600 µL1 mL
100500 µL of 200 ng/mL Standard500 µL1 mL
50500 µL of 100 ng/mL Standard500 µL1 mL
20400 µL of 50 ng/mL Standard600 µL1 mL
10500 µL of 20 ng/mL Standard500 µL1 mL
2200 µL of 10 ng/mL Standard800 µL1 mL
0.5250 µL of 2 ng/mL Standard750 µL1 mL

Note: The concentration range of the working standards should be adjusted based on the sensitivity of the HPLC detector and the expected concentration of this compound in the samples.

Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

Adynerin_Standard_Preparation cluster_stock Primary Stock Solution Preparation cluster_working Working Standard Preparation weigh Weigh this compound (5 mg) dissolve Dissolve in Methanol (in 10 mL flask) weigh->dissolve vortex Vortex/Sonicate dissolve->vortex dilute_stock Dilute to Volume (10 mL) vortex->dilute_stock stock_solution Primary Stock (500 µg/mL) dilute_stock->stock_solution intermediate_stock Intermediate Stock (e.g., 10,000 ng/mL) stock_solution->intermediate_stock Dilute serial_dilution Serial Dilutions with Methanol intermediate_stock->serial_dilution working_standards Working Standards (e.g., 0.5-1000 ng/mL) serial_dilution->working_standards HPLC HPLC Analysis working_standards->HPLC Inject into HPLC

Caption: Workflow for this compound standard solution preparation.

Conclusion

The protocol outlined in this application note provides a systematic and reproducible method for the preparation of this compound standard solutions for HPLC analysis. Adherence to these procedures, including accurate weighing, proper dissolution techniques, and precise dilutions, is fundamental to achieving reliable and accurate quantitative results. The stability of this compound in methanol allows for the preparation of stock solutions that can be stored under appropriate conditions, ensuring consistency across multiple analytical runs.

References

Application Notes and Protocols for Studying Adynerin's Interaction with the Na+/K+-ATPase Pump

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adynerin, a potent cardiac glycoside, exerts its physiological and potential therapeutic effects through a primary interaction with the Na+/K+-ATPase pump, an essential transmembrane protein responsible for maintaining electrochemical gradients in animal cells. This document provides detailed application notes and experimental protocols for researchers investigating the multifaceted interaction between this compound and the Na+/K+-ATPase. The protocols outlined herein cover methods to quantify the inhibitory activity of this compound and to elucidate the downstream signaling cascades it triggers.

The interaction of this compound with the Na+/K+-ATPase is characterized by two principal mechanisms. The first is the well-established "classical" inhibition of the pump's ion-translocating function. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. The second, and an increasingly recognized mechanism, is the role of the Na+/K+-ATPase as a signal transducer. Upon binding of cardiac glycosides like this compound, a sub-population of the pump, often localized in caveolae, can activate intracellular signaling pathways, independent of its ion-pumping function. This signaling cascade frequently involves the activation of the non-receptor tyrosine kinase Src, which can then trigger downstream pathways such as the MAPK cascade, NF-κB, and STAT3 signaling. Understanding both of these mechanisms is crucial for the development of this compound and related compounds as therapeutic agents.

Quantitative Data Summary

The inhibitory potency of this compound and other relevant cardiac glycosides on Na+/K+-ATPase activity is summarized in the table below. This data is essential for designing experiments and for the comparative analysis of different compounds.

CompoundTargetIC50 (µM)Source Organism/TissueReference
This compound (Oleandrin) Na+/K+-ATPase0.62 Not Specified[1]
Ouabain (B1677812)Na+/K+-ATPase0.22Not Specified[1]
Digoxin (B3395198)Na+/K+-ATPase2.69Not Specified[1]
OleandrigeninNa+/K+-ATPase1.23Not Specified[1]

Experimental Protocols

Protocol 1: Determination of this compound's IC50 for Na+/K+-ATPase Inhibition

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound on Na+/K+-ATPase activity by measuring the liberation of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or commercially available)

  • This compound stock solution (in DMSO)

  • Ouabain (positive control)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM in water, prepare fresh)

  • Malachite Green reagent

  • Phosphate standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound in Assay Buffer. The final concentrations should bracket the expected IC50 (e.g., 0.01 µM to 100 µM).

    • Prepare a similar dilution series for ouabain as a positive control.

    • Prepare a vehicle control containing the same concentration of DMSO as the highest this compound concentration.

  • Enzyme Reaction:

    • In a 96-well plate, add 50 µL of Assay Buffer to each well.

    • Add 10 µL of the various concentrations of this compound, ouabain, or vehicle control to the appropriate wells.

    • Add 10 µL of the diluted Na+/K+-ATPase enzyme solution to each well.

    • Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 30 µL of 10 mM ATP solution to each well.

    • Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Detection of Inorganic Phosphate:

    • Stop the reaction by adding 50 µL of Malachite Green reagent to each well.

    • Incubate at room temperature for 15 minutes to allow for color development.

    • Measure the absorbance at 620-640 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using the phosphate standard solution to determine the concentration of Pi released in each well.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow_ic50 cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (this compound dilutions, Controls) add_reagents Add Reagents to Plate (Buffer, Inhibitor, Enzyme) prep_reagents->add_reagents prep_enzyme Prepare Enzyme (Na+/K+-ATPase) prep_enzyme->add_reagents pre_incubate Pre-incubate (37°C, 15 min) add_reagents->pre_incubate add_atp Initiate Reaction (Add ATP) pre_incubate->add_atp incubate Incubate (37°C, 30 min) add_atp->incubate add_malachite Stop Reaction (Add Malachite Green) incubate->add_malachite measure_abs Measure Absorbance (620-640 nm) add_malachite->measure_abs analyze_data Data Analysis (Calculate IC50) measure_abs->analyze_data

Caption: Workflow for determining the IC50 of this compound on Na+/K+-ATPase activity.

Protocol 2: Analysis of Downstream Signaling Pathways by Western Blot

This protocol details the methodology to assess the activation of key signaling proteins (Src, ERK1/2, STAT3) in response to this compound treatment by detecting their phosphorylation status using Western blotting.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-STAT3 (Tyr705), anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture dishes and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for different time points (e.g., 15 min, 30 min, 1 hr, 24 hr). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Src) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Src) to ensure equal loading.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

experimental_workflow_western_blot cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Analysis seed_cells Seed Cells treat_cells Treat with this compound seed_cells->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells quantify_protein Protein Quantification lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification Band Quantification detection->quantification

Caption: Workflow for analyzing downstream signaling pathway activation by Western blot.

Protocol 3: NF-κB Reporter Gene Assay

This protocol utilizes a luciferase reporter gene assay to measure the activation of the NF-κB transcription factor in response to this compound.

Materials:

  • Cell line of interest (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase plasmid for normalization)

  • Transfection reagent

  • This compound stock solution (in DMSO)

  • TNF-α (positive control)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.

    • Allow cells to express the plasmids for 24-48 hours.

  • Cell Treatment:

    • Treat the transfected cells with various concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control (e.g., TNF-α).

    • Incubate for an appropriate time (e.g., 6-24 hours).

  • Luciferase Assay:

    • Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis:

    • Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of NF-κB activity for each treatment relative to the vehicle control.

Signaling Pathways Modulated by this compound

The binding of this compound to the Na+/K+-ATPase can initiate a cascade of intracellular signaling events. The following diagrams illustrate the key pathways involved.

signaling_pathway_ion_transport This compound This compound NKA Na+/K+-ATPase (Ion Pumping Pool) This compound->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Cellular_Effects Cellular Effects (e.g., Inotropy) Ca_in->Cellular_Effects

Caption: Classical inhibition of Na+/K+-ATPase ion transport by this compound.

signaling_pathway_transduction This compound This compound NKA_signal Na+/K+-ATPase (Signaling Pool in Caveolae) This compound->NKA_signal Binds Src Src Activation NKA_signal->Src EGFR EGFR Transactivation Src->EGFR STAT3 STAT3 Activation Src->STAT3 NFkB NF-κB Activation Src->NFkB Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Expression Altered Gene Expression (Proliferation, Survival, Inflammation) ERK->Gene_Expression STAT3->Gene_Expression NFkB->Gene_Expression

Caption: this compound-induced Na+/K+-ATPase-mediated signal transduction.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the interaction of this compound with the Na+/K+-ATPase. By employing these methodologies, researchers can accurately quantify the inhibitory potency of this compound and dissect the complex downstream signaling pathways it modulates. A thorough understanding of these molecular interactions is paramount for the continued exploration of this compound and other cardiac glycosides as potential therapeutic agents in various disease contexts.

References

Detecting Adynerin in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Adynerin in biological matrices, primarily focusing on advanced chromatographic and mass spectrometric techniques. The information is intended for researchers, scientists, and professionals in drug development and toxicology.

Introduction to this compound Detection

This compound is a cardiac glycoside, and its detection in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and drug development.[1][2][3] The primary methods for the quantification of this compound involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), offering high sensitivity and specificity.[1][3] Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a particularly effective method for the in vivo determination of this compound.[1][2][3]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides a highly sensitive and selective method for the quantification of this compound in biological samples such as plasma.[1][2][3]

Quantitative Data Summary
ParameterValueReference
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1][3]
Limit of Detection (LOD)0.15 ng/mL[1][3]
Intra-day Precision (RSD)< 14%[1][3]
Inter-day Precision (RSD)< 14%[1][3]
Accuracy98% to 109%[1][3]
Recovery> 86%[1][3]
Matrix Effect86% to 94%[1][3]
Experimental Protocol

2.1. Sample Preparation

  • Thaw 50 μL of the plasma sample in a 1.5 mL Eppendorf tube.[1]

  • Add 150 μL of acetonitrile-methanol (9:1, v/v) containing an internal standard to precipitate proteins.[1]

  • Vortex the mixture for 1.0 minute.[1]

  • Centrifuge at 13,000 rpm and 4°C for 10 minutes.[1]

  • Transfer 100 μL of the supernatant to an injection vial liner.[1]

  • Inject 2 μL of the supernatant for UPLC-MS/MS analysis.[1]

2.2. UPLC-MS/MS Conditions

  • Chromatographic System: Waters XEVO TQ-S micro triple quadrupole tandem mass spectrometer.[1]

  • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm).[1][2][3]

  • Column Temperature: 40°C.[1][2][3]

  • Mobile Phase: Acetonitrile (B52724) and water (containing 0.1% formic acid) with gradient elution.[1][2][3]

  • Flow Rate: 0.4 mL/min.[1][2][3]

  • Ionization Mode: Electrospray (ESI) positive ion mode.[1][2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][2][3]

  • Quantitative Transition for this compound: m/z 534 → 113.[1][2][3]

  • Cone Voltage: 14 V.[1]

  • Collision Voltage: 12 V.[1]

Experimental Workflow

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample (50 µL) Precipitation Add Acetonitrile-Methanol (9:1, v/v) with Internal Standard Plasma->Precipitation Vortex Vortex (1 min) Precipitation->Vortex Centrifuge Centrifuge (13,000 rpm, 4°C, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant (100 µL) Centrifuge->Supernatant Injection Inject Supernatant (2 µL) Supernatant->Injection UPLC UPLC Separation (BEH C18 Column) Injection->UPLC MSMS MS/MS Detection (ESI+, MRM) UPLC->MSMS Data Data Acquisition and Analysis MSMS->Data

Caption: UPLC-MS/MS workflow for this compound detection.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is another robust method for the simultaneous determination of this compound and other cardiac glycosides in biological fluids.[4][5]

Quantitative Data Summary
ParameterValueReference
Lower Limit of Quantification (LLOQ)0.5 ng/mL[5]
Recovery75.2% - 93.2%[1]
Run Time~10 min[1][3]
Experimental Protocol

3.1. Sample Preparation

Sample preparation for HPLC-MS/MS typically involves protein precipitation with acetonitrile, similar to the UPLC-MS/MS protocol.[1] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be employed for sample clean-up.[1]

3.2. HPLC-MS/MS Conditions

  • Chromatographic System: An HPLC system coupled with a triple-quadrupole mass spectrometer.

  • Column: A suitable C18 column (e.g., Kinetex C18).[5]

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Experimental Workflow

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Biological Sample (e.g., Blood) Extraction Protein Precipitation / LLE / SPE Sample->Extraction Extract Collect Processed Extract Extraction->Extract Injection Inject Extract Extract->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: HPLC-MS/MS workflow for this compound analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

Currently, there is no commercially available ELISA kit specifically designed for the detection of this compound. While ELISA is a common technique for quantifying various biomolecules, a dedicated assay for this compound has not been identified in the current literature. Researchers interested in an immunoassay-based method would likely need to develop and validate a custom assay.

This compound Signaling Pathway

Conclusion

The most reliable and well-documented methods for the quantitative detection of this compound in biological samples are UPLC-MS/MS and HPLC-MS/MS. These techniques offer the necessary sensitivity, specificity, and accuracy for pharmacokinetic and toxicological studies. The provided protocols and data summaries offer a solid foundation for researchers to establish and validate this compound detection assays in their laboratories. Further research is needed to develop alternative detection methods like ELISA and to elucidate the specific signaling pathways of this compound.

References

Application Notes and Protocols for the In Vitro Evaluation of Adynerin-Containing Nerium oleander Extract as a Potential Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adynerin is a monoglycosidic cardenolide found as a major constituent in "Breastin," a standardized cold-water leaf extract from Nerium oleander L.[1][2][3][4] While research specifically isolating the anti-cancer effects of this compound is limited, extensive in vitro studies have been conducted on the Breastin extract, demonstrating its potential as an anti-cancer agent. These application notes provide a summary of the available data on Breastin and detailed protocols for key experiments to evaluate its anti-cancer properties in a research setting. The data presented pertains to the whole extract, and the specific contribution of this compound to the observed effects is a subject for further investigation.

Data Presentation: In Vitro Cytotoxicity of Breastin

Breastin has demonstrated dose-dependent antitumor activity across a wide range of human tumor cell lines. It has been shown to inhibit the growth of 14 cell lines from hematopoietic tumors and 5 out of 6 carcinoma cell lines.[1][2][3] The mean IC50 and IC70 values from a study involving 63 human tumor cell lines were 1.1 µg/ml and 2.7 µg/ml, respectively.[5]

Parameter Value Cell Lines Tested Reference
Mean IC501.1 µg/ml63 human tumor cell lines[5]
Mean IC702.7 µg/ml63 human tumor cell lines[5]
High ActivityIC50 < 1.14 µg/ml31 out of 63 cell lines[5]
Most SensitiveBladder, CNS, Colon, NSC Lung, Pancreas, ProstateNot specified[5]

Note: The specific IC50 values for individual cell lines were not detailed in the provided search results.

Mechanism of Action

The anti-cancer activity of Breastin is believed to be mediated through the disruption of microtubule dynamics. This mechanism is similar to that of established anti-cancer drugs like paclitaxel.[2][3] In vitro studies have confirmed that Breastin has a microtubule-disturbing effect.[2][3] This was further substantiated by tubulin polymerization assays and in silico molecular docking.[2][3] Disruption of microtubule polymerization leads to mitotic arrest and subsequent apoptosis in cancer cells.

Experimental Protocols

Cell Viability Assay (Propidium Iodide-Based)

This protocol is designed to determine the cytotoxic effects of an this compound-containing extract on cancer cell lines.

a. Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is used to identify dead cells in a population. A decrease in the number of viable cells after treatment with the extract indicates a cytotoxic effect.

b. Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound-containing extract (e.g., Breastin)

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Fluorescence microplate reader or flow cytometer

c. Protocol:

  • Cell Seeding: Seed 4,000 to 10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[5]

  • Treatment: Prepare serial dilutions of the this compound-containing extract in complete cell culture medium. Add the extract at various concentrations to the designated wells. Include a vehicle control (medium with the same solvent concentration used to dissolve the extract).

  • Incubation: Incubate the plates for 4 days (96 hours).[5]

  • Staining:

    • For microplate reader analysis: At the end of the incubation, add PI staining solution to each well according to the manufacturer's instructions.

    • For flow cytometry analysis: Harvest the cells, wash with PBS, and resuspend in binding buffer containing PI.

  • Data Acquisition:

    • Microplate reader: Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Flow cytometer: Analyze the percentage of PI-positive (dead) cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the extract that inhibits cell growth by 50%) using a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay is used to assess the direct effect of the this compound-containing extract on tubulin polymerization.

a. Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 350 nm in a spectrophotometer.[6] Compounds that inhibit polymerization will reduce the rate and extent of the absorbance increase, while compounds that promote polymerization will have the opposite effect.

b. Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • This compound-containing extract

  • Positive controls: Paclitaxel (stabilizer), Vinblastine or Nocodazole (destabilizer)

  • 96-well half-area plate

  • Temperature-controlled spectrophotometer

c. Protocol:

  • Preparation: Thaw all reagents on ice. Prepare a tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing GTP and glycerol.[7]

  • Compound Preparation: Prepare serial dilutions of the this compound-containing extract and control compounds in General Tubulin Buffer.

  • Assay Setup: Add the diluted compounds to the wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: Add the cold tubulin polymerization mix to each well to initiate the reaction.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 350 nm every 30-60 seconds for 60-90 minutes.[6][8]

  • Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the extract-treated samples to the vehicle control and positive controls. A decrease in the maximum absorbance (Vmax) and/or a slower polymerization rate indicates inhibition of tubulin polymerization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis prep_extract Prepare this compound-Containing Extract Stock Solution cell_viability Cell Viability Assay (e.g., Propidium Iodide) prep_extract->cell_viability tubulin_assay Tubulin Polymerization Assay prep_extract->tubulin_assay prep_cells Culture Cancer Cell Lines prep_cells->cell_viability calc_ic50 Calculate IC50 Values cell_viability->calc_ic50 analyze_poly Analyze Polymerization Curves tubulin_assay->analyze_poly conclusion Conclusion on Anti-Cancer Potential calc_ic50->conclusion analyze_poly->conclusion

Caption: Experimental workflow for in vitro anti-cancer evaluation.

signaling_pathway This compound This compound-Containing Extract (Breastin) Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds/Interferes Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Assembly Mitosis Mitotic Arrest (G2/M Phase) Spindle->Mitosis Disruption leads to Apoptosis Apoptosis Mitosis->Apoptosis Triggers

Caption: Proposed mechanism of this compound-containing extract.

References

Troubleshooting & Optimization

improving the oral bioavailability of Adynerin in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the oral delivery of Adynerin in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in animal models?

A1: Contrary to what might be expected for many natural product compounds, published research indicates that this compound has a remarkably high oral bioavailability in rats. One study reported the oral bioavailability of this compound to be 93.1%.[1][2] This suggests that this compound is well-absorbed following oral administration in this preclinical model.

Q2: Why might I be observing low systemic exposure of this compound in my animal experiments?

A2: If you are observing lower than expected plasma concentrations of this compound, there are several potential factors to investigate before concluding that oral bioavailability is low. These can be broadly categorized into analytical, formulation, and physiological issues. Please refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.

Q3: What are the known pharmacokinetic parameters for this compound in rats?

A3: A pharmacokinetic study in Sprague-Dawley rats provides key insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[1][2] The table below summarizes the main pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (5 mg/kg)
Tmax (h) 0.0830.5
Cmax (ng/mL) 283 ± 56398 ± 75
t1/2 (h) 3.5 ± 0.44.2 ± 0.6
AUC(0-t) (ng/mLh) 452 ± 632104 ± 316
AUC(0-inf) (ng/mLh) 468 ± 682183 ± 327
MRT(0-t) (h) 3.2 ± 0.34.5 ± 0.5
MRT(0-inf) (h) 3.5 ± 0.44.8 ± 0.6
CL (L/h/kg) 2.1 ± 0.3-
Vz (L/kg) 10.8 ± 1.5-
F (%) -93.1

Data sourced from a study in Sprague-Dawley rats.[1][2]

Troubleshooting Guide: Investigating Suboptimal this compound Exposure

If your experimental results suggest poor oral absorption of this compound, this guide provides a structured approach to troubleshooting the potential causes.

Issue 1: Analytical Method Sensitivity and Specificity

Question: Could my analytical method be the reason for detecting low this compound concentrations?

Answer: Yes, an insensitive or non-specific analytical method can lead to inaccurate quantification.

  • Troubleshooting Steps:

    • Method Validation: Ensure your bioanalytical method (e.g., LC-MS/MS) is fully validated for sensitivity, specificity, accuracy, and precision in the matrix of interest (e.g., rat plasma).[3]

    • Limit of Quantification (LOQ): Verify that the LOQ of your assay is low enough to detect this compound concentrations at the expected levels based on published data.

    • Sample Stability: Confirm the stability of this compound in the biological matrix under your collection, processing, and storage conditions.

Issue 2: Formulation and Dosing Vehicle

Question: How can the formulation affect the oral absorption of this compound?

Answer: Even for a compound with high intrinsic bioavailability, the formulation can impact the rate and extent of absorption.

  • Troubleshooting Steps:

    • Solubility: Although this compound appears to be well-absorbed, ensuring it is fully solubilized in the dosing vehicle is critical. If the compound precipitates in the gut, its absorption will be limited. Consider using solubility-enhancing excipients if needed.

    • Vehicle Effects: The dosing vehicle itself can influence physiological processes in the gut. Ensure the vehicle is inert and does not interfere with gastrointestinal motility or absorption.

    • Dose Accuracy: Verify the concentration of this compound in your dosing formulation to ensure accurate administration.

Issue 3: Animal Model and Experimental Procedure

Question: Could factors related to the animal model or experimental procedure be affecting my results?

Answer: Yes, physiological variability and procedural inconsistencies can significantly impact pharmacokinetic outcomes.

  • Troubleshooting Steps:

    • Animal Health: Ensure the animals are healthy and have been properly fasted before dosing, as food can affect drug absorption.

    • Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress-induced physiological changes in the animals. Ensure personnel are well-trained.

    • Blood Sampling: The timing of blood sample collection is crucial for accurately capturing the pharmacokinetic profile, especially the Cmax. Follow a well-defined sampling schedule based on the known Tmax of this compound (approximately 0.5 hours in rats).[1]

General Strategies for Improving Oral Bioavailability

While this compound itself has high oral bioavailability, researchers working with other compounds that face absorption challenges may find the following strategies useful. The primary barriers to oral drug absorption are poor solubility and low permeability.[4][5]

Formulation Approaches to Enhance Solubility and Dissolution

For compounds with low aqueous solubility, the following formulation strategies can be employed:

  • Lipid-Based Formulations: Incorporating drugs into oils, surfactants, and emulsifiers can improve solubilization and absorption.[6][7] This includes self-emulsifying drug delivery systems (SEDDS).

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance dissolution rates.[8]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can lead to faster dissolution.[6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of hydrophobic drugs.[6]

Strategies to Overcome Permeability Barriers

For compounds with poor membrane permeability, the following approaches can be considered:

  • Permeation Enhancers: These excipients can transiently and reversibly increase the permeability of the intestinal epithelium.[4]

  • Metabolism Inhibitors: Co-administration with inhibitors of metabolic enzymes (e.g., cytochrome P450) in the gut wall and liver can reduce first-pass metabolism.[4][9]

  • Efflux Pump Inhibitors: For drugs that are substrates of efflux transporters like P-glycoprotein, co-formulation with an inhibitor can increase intracellular concentration and net absorption.[9]

Experimental Protocols

Protocol: Pharmacokinetic Study of this compound in Rats

This protocol is based on the methodology described in the literature for determining the pharmacokinetics of this compound in Sprague-Dawley rats.[1][3]

1. Animal Model:

  • Species: Sprague-Dawley (SD) rats

  • Sex: Male

  • Weight: 220–250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.

2. Drug Administration:

  • Groups:

    • Intravenous (IV) group: 1 mg/kg this compound

    • Oral (PO) group: 5 mg/kg this compound

  • IV Administration: Administer via the tail vein as a solution.

  • PO Administration: Administer via oral gavage. The vehicle should be appropriate for solubilizing this compound (e.g., a solution or suspension in a suitable vehicle like 0.5% methylcellulose).

3. Blood Sampling:

  • Time Points: Collect blood samples at predefined intervals. A typical schedule would be: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1]

  • Collection: Collect approximately 0.4 mL of blood from the tail vein into heparinized tubes at each time point.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 13,000 rpm for 10 minutes) to separate the plasma. Store the plasma at -20°C or lower until analysis.

4. Bioanalysis:

  • Method: Use a validated UPLC-MS/MS method for the quantification of this compound in plasma.[1][3]

  • Sample Preparation: A protein precipitation method is typically used. For example, add acetonitrile (B52724) to a small volume of plasma (e.g., 50 µL), vortex, and centrifuge to precipitate proteins. The supernatant is then analyzed.

  • UPLC-MS/MS Conditions:

    • Column: A suitable C18 column (e.g., UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[3]

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).[3]

    • Detection: Electrospray ionization in positive ion mode (ESI+) with multiple reaction monitoring (MRM).[3]

5. Pharmacokinetic Analysis:

  • Software: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

  • Parameters: Calculate key parameters including Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vz).

  • Bioavailability (F%): Calculate the absolute oral bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Sampling Phase cluster_analysis Analysis Phase cluster_pk Pharmacokinetic Modeling A Acclimatization of Animals B Fasting (Overnight) A->B C Dose Preparation (IV and PO Formulations) B->C D Drug Administration (IV or Oral Gavage) C->D E Serial Blood Sampling (Defined Time Points) D->E F Plasma Separation (Centrifugation) E->F G Sample Storage (-20°C or below) F->G H Sample Preparation (Protein Precipitation) G->H I UPLC-MS/MS Analysis H->I J Data Processing (Concentration vs. Time) I->J K Non-Compartmental Analysis J->K L Calculation of Parameters (AUC, Cmax, t1/2, F%) K->L

Caption: Workflow for a preclinical pharmacokinetic study in animal models.

G cluster_drug Drug in Oral Dosage Form cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation A This compound B Dissolution in GI Fluids A->B C This compound in Solution B->C D Permeation Across Intestinal Epithelium C->D E Portal Vein D->E F Liver (First-Pass Metabolism) E->F G Systemic Blood F->G X1 Low Aqueous Solubility X1->B Limits X2 Poor Membrane Permeability X2->D Limits X3 Gut Wall & Hepatic Metabolism X3->F Limits Y1 Formulation Strategies: - Lipid-based systems - Solid dispersions - Nanoparticles Y1->X1 Overcomes Y2 Permeation Enhancers Y2->X2 Overcomes Y3 Metabolism Inhibitors Y3->X3 Overcomes

Caption: General barriers to oral bioavailability and potential solutions.

References

Technical Support Center: Quantitative Analysis of Adynerin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Adynerin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for the quantitative analysis of this compound in biological samples?

A1: The most recommended method for the quantitative analysis of this compound is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity, specificity, and a wide dynamic range, making it ideal for detecting the low concentrations of this compound typically found in biological matrices.[1][2]

Q2: What are the main challenges encountered during the quantitative analysis of this compound?

A2: The primary challenges in the quantitative analysis of this compound include:

  • Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[3]

  • Recovery: Efficient extraction of this compound from complex matrices like plasma or tissue homogenates is crucial for accurate quantification. Poor recovery can lead to an underestimation of the actual concentration.

  • Stability: this compound, like other cardiac glycosides, can be susceptible to degradation under certain storage and experimental conditions. It is essential to perform stability studies to ensure the integrity of the analyte.[1]

  • Interference from related compounds: this compound is often found in the presence of other structurally similar cardiac glycosides, such as Oleandrin (B1683999). Chromatographic separation must be optimized to distinguish this compound from these potential interferences.

Q3: Are there alternative methods to UPLC-MS/MS for this compound quantification?

A3: Yes, other methods have been used for the analysis of cardiac glycosides, although they are generally less sensitive and specific than UPLC-MS/MS. These include:

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: This method is less common for this compound itself but has been applied to other cardiac glycosides. It often requires derivatization to enhance detection.

  • Thin-Layer Chromatography (TLC): This is primarily a qualitative or semi-quantitative technique and is not suitable for precise quantitative analysis.

Troubleshooting Guides

UPLC-MS/MS Method

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Possible Cause A: Suboptimal chromatographic conditions.

    • Solution:

      • Ensure the mobile phase pH is appropriate for this compound (an acidic mobile phase containing 0.1% formic acid is commonly used).

      • Optimize the gradient elution profile to ensure adequate separation from matrix components and isomers.

      • Check the column for degradation or contamination. A guard column is recommended to protect the analytical column.

  • Possible Cause B: Injection of the sample in a solvent stronger than the initial mobile phase.

    • Solution: Reconstitute the final sample extract in a solvent with a composition similar to or weaker than the initial mobile phase.

  • Possible Cause C: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.

Issue 2: Low Signal Intensity or High Signal Variability

  • Possible Cause A: Ion suppression due to matrix effects.

    • Solution:

      • Improve sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) can be more effective than simple protein precipitation.

      • Optimize the chromatographic method to separate this compound from co-eluting matrix components.

      • Use a stable isotope-labeled internal standard for this compound if available to compensate for matrix effects.

  • Possible Cause B: Inefficient ionization.

    • Solution:

      • Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature). This compound is typically analyzed in positive ion mode.

      • Ensure the mobile phase composition is conducive to good ionization.

  • Possible Cause C: this compound degradation.

    • Solution:

      • Keep samples on ice or at 4°C during processing.

      • Perform stability tests at various temperatures (room temperature, 4°C, -20°C, -80°C) and through freeze-thaw cycles to determine optimal storage and handling conditions.

Issue 3: Inaccurate Quantification

  • Possible Cause A: Poor recovery during sample extraction.

    • Solution:

      • Evaluate different extraction solvents and techniques. A mixture of methanol (B129727) and acetonitrile (B52724) has been shown to be effective for precipitating proteins and extracting this compound from plasma.

      • Optimize the pH of the extraction solvent.

      • Assess recovery at different concentrations to ensure consistency across the calibration range.

  • Possible Cause B: Inaccurate calibration curve.

    • Solution:

      • Prepare calibration standards in the same biological matrix as the samples to be analyzed (matrix-matched calibration curve).

      • Use a sufficient number of calibration points to cover the expected concentration range.

      • Employ a suitable regression model (e.g., linear, weighted linear).

Data Presentation

Table 1: UPLC-MS/MS Method Parameters for this compound Quantification in Rat Plasma

ParameterValue
Chromatography
ColumnUPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume2 µL
Mass Spectrometry
Ionization ModeESI Positive
Monitored Transitionm/z 534 → 113
Cone Voltage14 V
Collision Energy12 V

Table 2: Validation Data for this compound Quantification in Rat Plasma by UPLC-MS/MS

ParameterResult
Linearity Range0.5 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Limit of Detection (LOD)0.15 ng/mL
Accuracy98% - 109%
Precision (RSD)< 14%
Recovery> 86%
Matrix Effect86% - 94%

Table 3: Stability of this compound in Rat Plasma

ConditionStability
Autosampler (4°C)Stable for 2 hours
Room Temperature (pre-processed)Stable for 24 hours
Freeze-Thaw Cycles (3 cycles)Stable
Long-term (-20°C)Stable for 30 days

Experimental Protocols

Detailed Protocol: UPLC-MS/MS Quantification of this compound in Rat Plasma

This protocol is adapted from the method described by Song et al. (2022).

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., Curdione

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound and IS in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations for the calibration curve.

  • Prepare a working IS solution (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of cold protein precipitation solution (Acetonitrile:Methanol, 9:1, v/v) containing the internal standard.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a portion of the supernatant (e.g., 2 µL) into the UPLC-MS/MS system.

4. UPLC-MS/MS Analysis:

  • Use the parameters outlined in Table 1 for the analysis.

  • Develop a gradient elution method to separate this compound from endogenous plasma components. A typical gradient might start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

5. Data Analysis:

  • Integrate the peak areas for this compound and the IS.

  • Calculate the peak area ratio (this compound/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

Based on studies of the structurally related cardiac glycoside Oleandrin, this compound is hypothesized to exert its cellular effects, at least in part, through the inhibition of the STAT3 signaling pathway. The specific mechanism of action for this compound is still under investigation.

Adynerin_Signaling_Pathway cluster_membrane This compound This compound STAT3_Activation STAT3 Activation (Phosphorylation) This compound->STAT3_Activation Inhibits Cell_Membrane Cell Membrane STAT3_Dimerization STAT3 Dimerization STAT3_Activation->STAT3_Dimerization Nuclear_Translocation Nuclear Translocation STAT3_Dimerization->Nuclear_Translocation Gene_Transcription Target Gene Transcription Nuclear_Translocation->Gene_Transcription Cellular_Effects Cellular Effects (e.g., Proliferation, Survival) Gene_Transcription->Cellular_Effects

Caption: Proposed inhibitory effect of this compound on the STAT3 signaling pathway.

Experimental Workflow for this compound Quantification

Adynerin_Quantification_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep UPLC_Separation UPLC Separation Sample_Prep->UPLC_Separation MS_Detection MS/MS Detection UPLC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for the quantitative analysis of this compound.

References

Adynerin LC-MS/MS Analysis Technical Support Center: Minimizing Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize matrix effects in the LC-MS/MS analysis of Adynerin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis and how do they affect the quantification of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1][2] These components can include salts, proteins, lipids, and metabolites.[2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3][4][5]

Q2: What are the primary causes of ion suppression and enhancement for a compound like this compound?

A2: Ion suppression is the more common phenomenon and can be caused by several factors:[2]

  • Competition for Ionization: Co-eluting matrix components can compete with this compound for the limited available charge in the ion source, which reduces its ionization efficiency.[2]

  • Changes in Droplet Properties: In electrospray ionization (ESI), matrix components can alter the surface tension and viscosity of the droplets, which affects the efficiency of solvent evaporation and ion release.[2][6]

  • Ion Neutralization: Basic compounds present in the matrix can deprotonate and neutralize the protonated this compound ions.[2][3][6]

Ion enhancement is less common but can happen when co-eluting compounds improve the ionization efficiency of this compound, for example, by favorably altering the gas-phase chemistry within the ion source.[2]

Q3: How can I detect and quantify the extent of matrix effects in my this compound assay?

A3: Two primary methods are used to evaluate matrix effects: the qualitative post-column infusion method and the quantitative post-extraction spike method.[7][8]

  • Post-Column Infusion: This qualitative technique helps identify at what retention times ion suppression or enhancement occurs.[3] A constant flow of this compound solution is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips or peaks in the constant signal baseline indicate regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spike Method: This quantitative method compares the peak area of this compound spiked into an extracted blank matrix sample with the peak area of this compound in a neat solution at the same concentration.[1][7] The ratio of these peak areas provides a quantitative measure of the matrix effect.[9]

Q4: What are the best strategies to minimize matrix effects for this compound?

A4: A multi-faceted approach is often the most effective. Key strategies include:

  • Optimizing Sample Preparation: The goal is to remove interfering matrix components before analysis.[1][3][7] More rigorous cleanup methods generally lead to reduced matrix effects.

  • Chromatographic Separation: Modifying chromatographic conditions can separate this compound from co-eluting matrix components.[1][3]

  • Using Internal Standards: A suitable internal standard, especially a stable isotope-labeled (SIL) version of this compound, can compensate for matrix effects.[1][7][10]

Troubleshooting Guide

Problem 1: Poor reproducibility of this compound peak areas in replicate injections.

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[11]
Action: Implement a more robust sample cleanup procedure such as Solid-Phase Extraction (SPE) instead of simple protein precipitation.[12]
Action: Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound to normalize the response.[7]
Instrument Contamination Residues from previous samples can build up in the ion source, causing erratic signal response.[13]
Action: Clean the ion source and ion optics of the mass spectrometer.[14]
Action: Introduce a divert valve to direct the flow to waste during the elution of highly unretained or late-eluting matrix components.[8]

Problem 2: this compound sensitivity is lower than expected.

Possible Cause Troubleshooting Step
Significant Ion Suppression Co-eluting matrix components, such as phospholipids (B1166683) from plasma samples, are likely suppressing the this compound signal.[7][15]
Action: Perform a post-column infusion experiment to confirm the presence and retention time of ion suppression zones.
Action: Adjust the chromatographic gradient to shift the elution of this compound away from these suppression zones.[1]
Action: Employ a sample preparation technique specifically designed to remove phospholipids, such as certain SPE phases or specialized plates.[15]
Suboptimal MS Conditions The mass spectrometer settings may not be optimized for this compound in the presence of the sample matrix.
Action: Re-optimize ion source parameters (e.g., temperature, gas flows, voltages) by infusing this compound in the presence of an extracted blank matrix.[14]

Problem 3: Calibration curve for this compound is non-linear.

Possible Cause Troubleshooting Step
Differential Matrix Effects Across Concentrations The degree of ion suppression or enhancement may not be consistent across the calibration range.
Action: Prepare calibration standards in a matrix that is identical to the study samples (matrix-matched calibration).[1] This helps to ensure that the standards and samples experience similar matrix effects.
Action: If a blank matrix is unavailable, consider using the standard addition method, where known amounts of this compound are spiked into aliquots of the actual sample.[3][16]
Analyte and Internal Standard in Different Suppression Zones If using a non-isotopic internal standard, it may not co-elute perfectly with this compound and thus experience a different degree of matrix effect.
Action: The ideal solution is to use a stable isotope-labeled internal standard for this compound, as it will have nearly identical chromatographic behavior and experience the same matrix effects.[7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Procedure:

  • Prepare Sample Sets:

    • Set A (this compound in Neat Solution): Prepare a solution of this compound in the initial mobile phase composition at a known concentration (e.g., mid-point of the intended calibration curve).

    • Set B (Post-Extraction Spike): Process at least five different lots of blank biological matrix using the intended sample preparation method. After the final extraction step, spike the resulting extracts with this compound to the same final concentration as in Set A.

  • LC-MS/MS Analysis: Inject and analyze both sets of samples using the developed LC-MS/MS method for this compound.

  • Data Analysis:

    • Calculate the average peak area for this compound in Set A (Peak AreaNeat).

    • Calculate the average peak area for this compound in Set B (Peak AreaMatrix).

    • Calculate the Matrix Effect (%) using the following formula:

      • Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) * 100

    • Interpretation: A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression.[3] A value > 100% indicates ion enhancement.[3]

Protocol 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Objective: To determine the most effective sample preparation method for minimizing matrix effects for this compound.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • This compound reference standard

  • Reagents and materials for:

    • Protein Precipitation (PPT) (e.g., acetonitrile, methanol)

    • Liquid-Liquid Extraction (LLE) (e.g., methyl tert-butyl ether, ethyl acetate)

    • Solid-Phase Extraction (SPE) (e.g., appropriate SPE cartridges and conditioning/elution solvents)

Procedure:

  • Sample Preparation: Process aliquots of the blank biological matrix using each of the three methods (PPT, LLE, and SPE).

  • Post-Extraction Spike: Spike the final extracts from each method with this compound to a consistent, known concentration. Also, prepare a neat solution of this compound at the same concentration in the mobile phase.

  • LC-MS/MS Analysis: Analyze all prepared samples.

  • Data Comparison: Calculate the Matrix Effect (%) for each sample preparation method as described in Protocol 1.

Data Presentation:

Sample Preparation MethodMean Peak Area (n=5)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Neat Solution1,500,000100%2.1
Protein Precipitation (PPT)825,00055%15.8
Liquid-Liquid Extraction (LLE)1,275,00085%8.5
Solid-Phase Extraction (SPE)1,455,00097%4.2

Visual Guides

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects start Poor Reproducibility or Inaccurate Quantification of this compound assess_me Assess Matrix Effect (Post-Extraction Spike Method) start->assess_me me_present Matrix Effect > ±15%? assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column Chemistry) optimize_sp->optimize_lc use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is revalidate Re-evaluate Matrix Effect use_sil_is->revalidate revalidate->me_present Check Again end Method Optimized Accurate & Reproducible Results revalidate->end Passed

Caption: A workflow for systematically identifying and mitigating matrix effects.

Caption: How matrix components can cause ion suppression in the ESI source.

References

Adynerin Solubility and Experimentation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low water solubility of Adynerin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility low?

This compound is a cardiac glycoside, a class of organic compounds known for their effects on the heart.[1][2] Like many complex organic molecules, its structural characteristics contribute to poor water solubility, which is a common challenge in experimental work. It is considered one of the main toxic components of the oleander plant.[1][2]

Q2: What are the known solubility properties of this compound?

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in aqueous buffers like Phosphate-Buffered Saline (PBS) is generally not recommended due to its hydrophobic nature. This will likely result in poor dissolution, precipitation, and inaccurate concentrations for your experiments.

Q4: What are the potential consequences of improper dissolution of this compound?

Improper dissolution can lead to several experimental issues, including:

  • Inaccurate Dosing: The actual concentration of solubilized this compound will be much lower than calculated.

  • Poor Bioavailability: In cell-based assays or in vivo studies, the compound may not be available to interact with its biological targets.

  • Compound Precipitation: The compound may precipitate out of solution upon dilution into aqueous media, leading to inconsistent results.

  • Clogging of Tubing and Syringes: Precipitated compound can interfere with experimental equipment.

Troubleshooting Guide: Overcoming Low Water Solubility

This guide provides step-by-step instructions for effectively solubilizing this compound for experimental use.

Issue: this compound is not dissolving in my desired aqueous medium.

Solution 1: Prepare a Concentrated Stock Solution in an Organic Solvent

This is the most common and recommended method.

Detailed Protocol:

  • Select an appropriate organic solvent: Based on experimental data, methanol (B129727) or a mixture of methanol and acetonitrile (B52724) are effective solvents for this compound. Dimethyl sulfoxide (B87167) (DMSO) is another common choice for preparing stock solutions of hydrophobic compounds.

  • Prepare the stock solution:

    • Weigh the required amount of this compound powder accurately.

    • Add the organic solvent to the desired final concentration. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of the solvent.

    • Ensure complete dissolution by vortexing or brief sonication.

  • Storage of Stock Solution: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparing Working Solutions:

    • For your experiment, dilute the concentrated stock solution into your aqueous experimental medium (e.g., cell culture media, buffer) to the final desired concentration.

    • Crucial Step: When diluting, add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion, minimizing the risk of precipitation. The final concentration of the organic solvent in the experimental medium should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.

Solution 2: Using Co-solvents

For certain applications, a co-solvent system can be employed to increase the solubility of hydrophobic drugs in aqueous solutions.

Methodology:

  • Identify a biocompatible co-solvent that is miscible with water, such as polyethylene (B3416737) glycol (PEG) 400 or propylene (B89431) glycol (PG).

  • Prepare a solution of this compound in the co-solvent.

  • This solution can then be diluted with the aqueous medium. The co-solvent helps to keep the drug in solution.

  • It is essential to run appropriate vehicle controls in your experiments to account for any effects of the co-solvent.

Issue: this compound precipitates out of solution when diluted into my aqueous experimental medium.

Troubleshooting Steps:

  • Decrease the Final Concentration: The concentration of this compound you are trying to achieve may be above its solubility limit in the final aqueous medium. Try using a lower final concentration.

  • Increase the Volume of the Aqueous Medium: When diluting the stock, add the small volume of stock solution to a larger volume of the aqueous medium with vigorous stirring.

  • Check the pH of the Final Solution: Although less common for neutral compounds, the pH of the final solution can sometimes affect the solubility of a compound.

  • Consider Formulation Strategies: For more advanced applications, especially in vivo studies, formulation strategies such as the use of solid dispersions or nanoparticle-based delivery systems may be necessary to improve bioavailability.

Experimental Protocols and Data

Preparation of this compound Stock and Working Solutions for UPLC-MS/MS Analysis

This protocol is adapted from a pharmacokinetic study of this compound.

Materials:

  • This compound powder

  • Methanol (Chromatographically pure)

  • Acetonitrile (Chromatographically pure)

  • Ultrapure water

Protocol:

  • Stock Solution Preparation (500 µg/mL):

    • Prepare a stock solution of this compound at a concentration of 500 µg/mL in methanol.

    • Store this stock solution at 4°C.

  • Working Solution Preparation:

    • Dilute the stock solution with methanol to obtain standard working solutions at various concentrations as required for building a standard curve (e.g., for concentrations ranging from 0.5 to 1000 ng/mL in plasma).

    • Store the working solutions at 4°C.

  • Sample Preparation for Analysis (from plasma):

    • For protein precipitation and extraction, a mixture of methanol-acetonitrile (1:9, v/v) has been shown to have high extraction efficiency for this compound from plasma samples.

Quantitative Data Summary
ParameterSolvent/SystemConcentration/RatioApplicationReference
Stock Solution Methanol500 µg/mLUPLC-MS/MS
Mobile Phase Acetonitrile-Water with 0.1% Formic AcidGradient ElutionUPLC-MS/MS
Extraction Solvent Methanol-Acetonitrile1:9 (v/v)Extraction from Plasma

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Preparation of Working Solution cluster_2 Step 3: Final Application A Weigh this compound Powder B Dissolve in Organic Solvent (e.g., Methanol, DMSO) A->B C Vortex/Sonicate to Ensure Complete Dissolution B->C D Dilute Stock Solution into Aqueous Experimental Medium C->D Use Immediately or Store at -20°C/-80°C E Vortex/Stir Vigorously During Dilution D->E F Ready for Experiment (e.g., Cell Culture) E->F

Caption: Workflow for preparing this compound solutions.

Troubleshooting Logic for this compound Precipitation

G Start This compound Precipitates Upon Dilution Opt1 Is the final concentration too high? Start->Opt1 Sol1 Reduce the final concentration Opt1->Sol1 Yes Opt2 Is the mixing method adequate? Opt1->Opt2 No End Problem Resolved Sol1->End Sol2 Add stock to a larger volume of medium with vigorous stirring Opt2->Sol2 No Opt3 Is the solvent concentration too high? Opt2->Opt3 Yes Sol2->End Sol3 Ensure final solvent concentration is low (e.g., <0.1%) Opt3->Sol3 Yes Sol3->End G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Ras Ras This compound->Ras Inhibits IKK IKK This compound->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellResponse Cellular Responses (Apoptosis, Proliferation) mTOR->CellResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->CellResponse

References

Adynerin stability testing in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Adynerin in various experimental conditions. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For preparing high-concentration stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is generally the recommended solvent due to its high solubilizing capacity for many organic molecules. Methanol (B129727) can also be used to prepare stock solutions. For working solutions, further dilutions can be made in aqueous buffers or cell culture media, ensuring the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.5% for DMSO in cell-based assays).

Q2: How should I store this compound stock solutions to ensure stability?

A2: To maintain the integrity of this compound, stock solutions should be stored under the following conditions:

  • Long-term storage: For storage periods longer than a few weeks, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C. This prevents degradation from repeated freeze-thaw cycles.

  • Short-term storage: For daily or weekly use, aliquots can be stored at -20°C. Stock solutions prepared in methanol can be stored at 4°C for a short period.[1][2]

Q3: What are the typical signs of this compound degradation?

A3: Degradation of this compound can be observed as a loss of biological activity in your assays, the appearance of additional peaks in your analytical chromatogram (e.g., HPLC or LC-MS), or a change in the physical appearance of the solution (e.g., color change, precipitation).

Q4: At what temperatures does this compound start to degrade?

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or No Biological Activity
Potential Cause Troubleshooting Step
Degraded this compound Stock Prepare a fresh stock solution from solid this compound. Verify the concentration and purity of the new stock solution using an appropriate analytical method like HPLC-UV or LC-MS.
Repeated Freeze-Thaw Cycles Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles, which can lead to degradation.[[“]]
Improper Storage Ensure that stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term).
Solvent Effects High concentrations of organic solvents (e.g., DMSO) can be toxic to cells and interfere with assays. Ensure the final solvent concentration in your working solution is minimal and consistent across all experiments. Include a vehicle control to assess the effect of the solvent itself.
pH of the Medium The stability of glycosides can be pH-dependent.[3] Ensure the pH of your experimental buffer or medium is controlled and consistent.
Issue 2: Precipitation of this compound in Aqueous Solutions
Potential Cause Troubleshooting Step
Low Aqueous Solubility This compound has low water solubility. When diluting a stock solution into an aqueous buffer, do so gradually while vortexing to prevent precipitation.
Supersaturation The concentration of this compound in the final working solution may be above its solubility limit in that specific medium. Try lowering the final concentration.
Use of a Carrier For in vivo or cell-based assays, consider using a carrier like albumin to improve solubility and stability in aqueous media.
Issue 3: Unexpected Peaks in Analytical Chromatogram
Potential Cause Troubleshooting Step
Degradation Products The presence of new peaks may indicate that this compound has degraded. This could be due to improper storage, exposure to light, or harsh experimental conditions.
Contamination Ensure that all solvents, vials, and equipment are clean and of high purity to avoid contamination.
Matrix Effects (for biological samples) When analyzing biological samples, matrix components can interfere with the analysis. Optimize your sample preparation method (e.g., solid-phase extraction) to remove interfering substances.[[“]]

Data Presentation: this compound Stability in Different Solvents and Temperatures

The following tables provide an illustrative stability profile of this compound in common laboratory solvents at various temperatures. Note: This data is extrapolated from general knowledge of cardiac glycosides and is intended for guidance. It is highly recommended to perform a stability study for your specific experimental conditions.

Table 1: Short-Term Stability of this compound (1 mg/mL) over 24 Hours

SolventTemperatureRecovery (%)Degradants (%)
DMSO4°C>99<1
Room Temp (25°C)~98~2
40°C~95~5
Ethanol4°C>99<1
Room Temp (25°C)~97~3
40°C~93~7
Methanol4°C>99<1
Room Temp (25°C)~98~2
40°C~94~6
Acetonitrile (B52724)4°C>99<1
Room Temp (25°C)~99<1
40°C~97~3

Table 2: Long-Term Stability of this compound (1 mg/mL) in DMSO

Temperature1 Week (%)1 Month (%)3 Months (%)
-20°C>99~98~95
-80°C>99>99~98

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[7][8]

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent to be tested (DMSO, ethanol, methanol, or acetonitrile).

  • Divide the stock solution into aliquots for storage at different temperature conditions (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 6, 12, 24 hours for short-term; 1 week, 1 month, 3 months for long-term), retrieve an aliquot.

  • Dilute the aliquot to a suitable concentration for HPLC analysis with the initial mobile phase composition.

3. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

  • Monitor for the appearance and increase of any new peaks, which would indicate degradation products.

Visualizations

Experimental Workflow for this compound Stability Testing

G prep Prepare this compound Stock Solution (1 mg/mL) aliquot Aliquot into Vials for Each Condition prep->aliquot storage Store at Different Temperatures (e.g., 4°C, 25°C, 40°C, -20°C, -80°C) aliquot->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Calculate % Recovery and Degradation analysis->data

Caption: Workflow for this compound stability testing.

Troubleshooting Logic for Inconsistent Assay Results

G start Inconsistent Assay Results check_stock Is the this compound stock solution freshly prepared? start->check_stock prepare_fresh Prepare a fresh stock solution check_stock->prepare_fresh No check_storage Was the stock solution stored properly (-20°C or -80°C, minimal freeze-thaw)? check_stock->check_storage Yes prepare_fresh->check_storage aliquot_new Aliquot new stock for single use check_storage->aliquot_new No check_solvent Is the final solvent concentration <0.5% and consistent? check_storage->check_solvent Yes aliquot_new->check_solvent adjust_solvent Adjust solvent concentration and include vehicle control check_solvent->adjust_solvent No check_cells Are cell seeding and incubation times consistent? check_solvent->check_cells Yes adjust_solvent->check_cells optimize_protocol Optimize cell handling protocol check_cells->optimize_protocol No end Consistent Results check_cells->end Yes optimize_protocol->end

Caption: Decision tree for troubleshooting inconsistent results.

References

troubleshooting poor recovery of Adynerin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor recovery of Adynerin during extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its extraction be challenging?

This compound is a toxic cardiac glycoside found in plants of the Nerium genus, most notably Nerium oleander.[1][2][3] Like other cardiac glycosides, its structure, which includes a steroid nucleus and a sugar moiety, makes it susceptible to degradation under certain experimental conditions.[4][5] Challenges in its extraction often stem from its poor water solubility, potential for degradation, and the complexity of the biological matrix from which it is being isolated.

Q2: My this compound recovery is unexpectedly low. What are the most common causes?

Poor recovery of this compound can typically be attributed to one or more of the following factors:

  • Suboptimal Solvent Selection: The solvent system may not be effective for extracting this compound from the specific sample matrix.

  • Incomplete Extraction: Insufficient solvent volume, extraction time, or agitation can leave a significant amount of the analyte behind.

  • Analyte Degradation: this compound may be degrading due to improper pH, elevated temperatures, or enzymatic activity during the extraction process.

  • Poor Sample Preparation: Inefficient grinding or drying of plant material can significantly hinder solvent penetration and extraction efficiency.

  • Matrix Effects: Co-extracted substances from the sample matrix (e.g., lipids, pigments from plants, or proteins from plasma) can interfere with purification steps or the final analytical measurement.

Q3: Which extraction solvent is optimal for this compound?

The optimal solvent depends heavily on the sample matrix.

  • For Biological Fluids (e.g., Plasma): A protein precipitation step is crucial. Studies have shown that a methanol-acetonitrile mixture (1:9, v/v) provides the highest extraction efficiency for this compound from rat plasma when compared to methanol (B129727), acetonitrile, or 10% trichloroacetic acid alone.

  • For Plant Material (e.g., Nerium oleander leaves): Polar organic solvents are preferred. Methanol and ethanol are commonly used for the initial extraction from powdered leaves. Subsequent purification often involves liquid-liquid extraction into a less polar solvent like chloroform (B151607) .

Q4: How critical is sample preparation for achieving good recovery from plant material?

Sample preparation is a critical first step. For plant tissues like leaves, proper preparation ensures the maximum surface area is available for solvent interaction, which is essential for efficient extraction.

  • Drying: Fresh plant material should be dried, preferably at a low temperature (40-50°C), to prevent the degradation of active compounds by enzymes.

  • Grinding: The dried material must be ground into a fine powder. This significantly increases the surface area and allows the extraction solvent to penetrate the plant tissue more effectively.

Q5: Could this compound be degrading during my extraction process?

Yes, degradation is a significant risk for cardiac glycosides. Key factors to control are:

  • Temperature: Avoid high temperatures during extraction and solvent evaporation steps. Use of a rotary evaporator under reduced pressure is recommended to keep temperatures low.

  • pH: Strong acidic or basic conditions can lead to hydrolysis, cleaving the sugar moiety from the steroid core and transforming this compound into a different compound (its aglycone), which would result in low recovery of the target analyte. Maintain a neutral pH where possible.

  • Enzymatic Activity: If using fresh plant material, endogenous enzymes can degrade the glycoside. Drying the leaves or performing an initial heat treatment can help inactivate these enzymes.

Troubleshooting Guides & Protocols

Systematic Troubleshooting Workflow for Low this compound Recovery

If you are experiencing poor recovery, follow this logical workflow to identify and resolve the issue. Start at the top and investigate each potential problem area systematically.

Troubleshooting_Workflow cluster_Start cluster_Checks Troubleshooting Steps cluster_Solutions Corrective Actions cluster_End start Low this compound Recovery Detected check_prep Is Sample Prep Optimal? start->check_prep check_solvent Is Solvent System Effective? check_prep->check_solvent Yes sol_prep Ensure Fine Grinding & Proper Drying of Sample check_prep->sol_prep No check_conditions Is Degradation Suspected? check_solvent->check_conditions Yes sol_solvent Test Different Solvents/ Mixtures (see Table 2) check_solvent->sol_solvent No check_l_l_e Is Phase Separation Complete (LLE)? check_conditions->check_l_l_e No sol_conditions Control Temp (<50°C) & Maintain Neutral pH check_conditions->sol_conditions Yes sol_l_l_e Increase Mixing Time/ Check for Emulsions check_l_l_e->sol_l_l_e No finish Recovery Improved check_l_l_e->finish Yes sol_prep->check_solvent sol_solvent->check_conditions sol_conditions->check_l_l_e sol_l_l_e->finish

Caption: A step-by-step flowchart for diagnosing poor this compound recovery.

Data & Protocols

Data Presentation

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₃₀H₄₄O₇
Molecular Weight 516.7 g/mol
Solubility Poorly soluble in water; Soluble in methanol, ethanol, chloroform.

| Stability | Stable in plasma across freeze-thaw cycles and at -20°C for 30 days. | |

Table 2: Comparison of Solvent Efficiency for this compound Extraction from Rat Plasma This table summarizes the effectiveness of different solvents used as protein precipitants and extraction agents for this compound in a biological fluid matrix.

Solvent / Solvent SystemRelative Extraction EfficiencyRecommendation
AcetonitrileModerate---
MethanolModerate---
10% Trichloroacetic AcidLowNot Recommended
Methanol-Acetonitrile (1:1, v/v)Good---
Methanol-Acetonitrile (1:9, v/v) Highest Recommended
Data adapted from Zhang, M. et al., 2022.
Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material (Nerium oleander)

This protocol is a generalized procedure based on common methods for extracting cardiac glycosides from plant sources.

  • Sample Preparation:

    • Collect fresh leaves of Nerium oleander.

    • Dry the leaves in a well-ventilated area or an oven at a low temperature (40-50°C) until brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Primary Extraction (Maceration):

    • Soak the leaf powder in methanol (e.g., a 1:10 solid-to-solvent ratio, w/v).

    • Allow the mixture to stand for 24-72 hours at room temperature with periodic stirring or agitation.

    • Filter the mixture to separate the methanol extract from the solid plant material. Repeat the extraction on the residue 2-3 times to ensure completeness.

  • Concentration:

    • Combine all methanol extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude residue.

  • Liquid-Liquid Extraction (Purification):

    • Resuspend the crude residue in a small amount of water.

    • Transfer the aqueous suspension to a separatory funnel and extract it multiple times with chloroform.

    • Combine the chloroform layers, which now contain this compound and other non-polar compounds.

  • Final Isolation:

    • The combined chloroform extract can be further concentrated and purified using column chromatography (e.g., silica (B1680970) gel) to isolate pure this compound.

Extraction_Protocol start Collect N. oleander Leaves prep Sample Prep (Drying & Grinding) start->prep extract Primary Extraction (Methanol) prep->extract concentrate Concentration (Rotary Evaporator) extract->concentrate partition Liquid-Liquid Partitioning concentrate->partition isolate Chromatographic Separation partition->isolate end Isolated this compound isolate->end

Caption: General workflow for the extraction of this compound from plant material.

Protocol 2: Extraction of this compound from Plasma for UPLC-MS/MS Analysis

This protocol is adapted from a validated method for determining this compound concentration in rat plasma.

  • Sample Collection:

    • Collect 50 µL of plasma into a microcentrifuge tube.

  • Protein Precipitation & Extraction:

    • Add the precipitant and extraction solvent: methanol-acetonitrile (1:9, v/v). The exact volume will depend on the specific method validation, but a 4:1 or 5:1 ratio of solvent to plasma is common.

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation and extraction of the analyte.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the clear supernatant, which contains this compound, to a new tube or an HPLC vial.

  • Analysis:

    • The sample is now ready for injection into a UPLC-MS/MS system for quantification. An internal standard should be added prior to the precipitation step for accurate results.

References

Technical Support Center: Optimizing Adynerin Dosage for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Adynerin for preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: How should I determine the initial dose range for this compound in a new preclinical study?

A1: Establishing a starting dose for a novel compound like this compound requires a multi-step approach. If you have in vitro data such as IC50 or EC50 values, these can serve as a preliminary guide, though direct extrapolation to in vivo systems can be inaccurate.[1] The most effective strategy is to conduct a dose-ranging study. Start with a very low, potentially sub-therapeutic dose and escalate it incrementally.[1] For this compound, pharmacokinetic studies in rats have already been conducted, providing a valuable starting point. Doses of 1 mg/kg for intravenous (IV) administration and 5 mg/kg for oral (PO) administration have been documented.[2][3][4] It is also crucial to review literature on compounds with similar mechanisms, such as other cardiac glycosides, to inform your dose range.[1]

Q2: What are the most common and effective routes of administration for this compound in rodent models?

A2: The choice of administration route depends on the experimental goals, such as desired speed of onset and bioavailability. Published studies on this compound in rats have successfully used intravenous (IV) and oral (PO) routes.[2][3] The oral bioavailability of this compound was found to be high (93.1%), while a related compound, oleandrin (B1683999), had very low oral bioavailability (7.0%).[2][3] Other common parenteral routes in rodents that could be considered include intraperitoneal (IP), intramuscular (IM), and subcutaneous (SC).[5][6] Generally, the rate of absorption follows this pattern: IV > IP > IM > SC > PO.[5]

Q3: What is the difference between the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED)?

A3: These two values are critical for defining the therapeutic window of a drug.

  • Maximum Tolerated Dose (MTD): This is the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity or adverse side effects.[7] It is a fundamental parameter determined during dose-ranging safety studies.[8]

  • Minimum Effective Dose (MED): This is the lowest dose of a drug that produces the desired therapeutic or biological effect in a preclinical model.[7] Identifying the MED helps to avoid unnecessarily high doses that might increase toxicity.

Q4: How can I translate an effective dose of this compound from one animal species to another, for example, from rats to mice?

A4: Translating drug doses between species is a significant challenge in translational medicine.[9] A direct conversion based on body weight is often inaccurate. The most widely accepted method for interspecies dose conversion is based on Body Surface Area (BSA) scaling.[9] However, this is a generalized approach. The most accurate dose translation relies on pharmacokinetic data across species, considering parameters like drug absorption, distribution, metabolism, and excretion (ADME).[9]

Q5: What should I do if my this compound formulation appears to be unstable or insoluble?

A5: Formulation issues are a common cause of inconsistent or unexpected experimental results.[1] If you are preparing a suspension, ensure it is mixed thoroughly and uniformly before each administration to prevent dose variability.[1] For parenteral routes, substances should ideally be sterile and isotonic.[5] If solubility is an issue, consider different vehicles or formulation strategies. It is essential to verify the stability of this compound in your chosen vehicle over the duration of your experiment.

Troubleshooting Guides

Problem 1: No Discernible Therapeutic Effect Observed

If you are not observing the expected biological effect even at higher doses of this compound, consider the following possibilities and solutions.

Possible Cause Suggested Solution
Poor Bioavailability The chosen route of administration may not be optimal. A study in rats showed high oral bioavailability for this compound (93.1%), but this can vary between species.[2][3] Consider switching from an oral to a parenteral route (e.g., IV or IP) for more direct systemic exposure.[1] Conduct pharmacokinetic (PK) studies to measure the actual plasma and tissue concentrations of this compound.[7]
Rapid Metabolism/Clearance This compound may be metabolized and cleared from the body too quickly to exert a sustained effect. The reported half-life after oral administration in rats is approximately 4.2 hours.[3] Analyze plasma samples to determine the compound's half-life in your model.[1] A more frequent dosing schedule or a different administration route might be necessary.
Inactive Compound The purity and identity of your test compound could be compromised. Re-verify the chemical identity, purity, and activity of your this compound stock using analytical methods and in vitro assays.[1]
Incorrect Dose Range Your selected dose range may be too low. If no toxicity is observed, consider carefully escalating the dose based on a predefined schedule until a therapeutic effect or signs of toxicity are noted.[7]
Problem 2: Unexpected Toxicity or Adverse Events at Low Doses

Observing toxicity at doses expected to be safe can derail a study. Here are potential causes and troubleshooting steps.

Possible Cause Suggested Solution
Formulation Issues The drug may not be properly dissolved or suspended, leading to accidental administration of a "hot spot" of concentrated compound. Verify the homogeneity and stability of your formulation.[1] Ensure any excipients or vehicles used are non-toxic at the administered volume.
Administration Technique Error Improper injection technique (e.g., accidental organ damage during an IP injection or leakage from the injection site) can cause localized or systemic toxicity.[6] Ensure all personnel are thoroughly trained in the specific administration route.
Animal Model Sensitivity The chosen animal strain or species may be particularly sensitive to cardiac glycosides like this compound.[10] Review literature for known sensitivities. If possible, consider using a different, more robust animal model.
High Biological Variability Inconsistent results between animals can obscure the true dose-response relationship. Increase the sample size (number of animals per group) to improve statistical power and account for inter-animal differences.[1] Ensure consistent housing conditions (e.g., light-dark cycle, temperature, diet) for all animals to minimize environmental variables.[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats [2][3][4]

ParameterIntravenous (IV)Oral (PO)
Dose 1 mg/kg5 mg/kg
Cmax (Maximum Concentration) 148.2 ± 35.6 ng/mL67.3 ± 11.2 ng/mL
Tmax (Time to Cmax) 0.083 h1.3 ± 0.5 h
AUC (Area Under the Curve) 145.2 ± 21.3 hng/mL675.8 ± 98.7 hng/mL
t1/2 (Half-life) 3.1 ± 0.4 h4.2 ± 0.6 h
Bioavailability (F%) -93.1%

Table 2: General Guidelines for Administration Volumes in Adult Mice [5]

Route of AdministrationMaximum VolumeRecommended Needle Size (Gauge)
Intravenous (IV) < 0.2 mL27-30
Intraperitoneal (IP) < 2.0 mL25-27
Subcutaneous (SC) < 2.0 mL25-27
Intramuscular (IM) < 0.05 mL26-30
Oral (PO) < 1.5 mL20-22 (Gavage Needle)

Experimental Protocols

Protocol 1: Dose-Ranging Study for Maximum Tolerated Dose (MTD) Determination

This protocol outlines a general procedure for determining the MTD of this compound in a rodent model.

  • Animal Model Selection: Choose a relevant animal model (e.g., specific strain of mice or rats) based on your research question.[7] Ensure animals are healthy and acclimated to the facility for at least one week.

  • Formulation Preparation: Prepare this compound in a suitable, sterile vehicle. If it is a suspension, ensure it is uniformly mixed before each dose is drawn.[1]

  • Dose Escalation Design:

    • Based on existing data or literature, select a starting dose expected to be well below the toxic level.[1]

    • Use a dose escalation scheme, such as a modified Fibonacci sequence or simple geometric progression (e.g., 2x or 3x increments), for subsequent dose groups.[7]

    • Typically, use 3-5 animals per dose group.

  • Administration: Administer the selected dose of this compound via the chosen route (e.g., single IP injection or daily PO gavage for a set number of days).

  • Monitoring and Data Collection:

    • Record body weight daily for all animals for at least 14 days post-dose.[1]

    • Perform clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, changes in breathing, neurological signs) at 1, 4, and 24 hours post-dose, and daily thereafter.[1]

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.[1]

    • Perform a gross necropsy and collect major organs for histopathological analysis.[1]

  • Data Analysis and MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss), mortality, or severe clinical signs.[7]

Protocol 2: Pharmacokinetic (PK) Study

This protocol is adapted from published methods for this compound.[2][3]

  • Animal Model: Use male Sprague-Dawley rats (220-250g). House them with free access to food and water.

  • Dosing Groups:

    • Group 1 (IV): Administer this compound at 1 mg/kg via tail vein injection.

    • Group 2 (PO): Administer this compound at 5 mg/kg via oral gavage.

    • Use at least 6 rats per group.

  • Sample Collection:

    • Collect blood samples (~0.4 mL) from the tail vein at predefined time points.

    • Suggested time points: 0.083, 0.25, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[2][3]

    • Collect blood in heparinized tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method, such as UPLC-MS/MS, to quantify the concentration of this compound in plasma samples.[2] The lower limit of quantification in published studies was 0.5 ng/mL.[2]

  • Pharmacokinetic Analysis:

    • Use specialized software to perform a non-compartmental analysis of the plasma concentration-time data.

    • Calculate key PK parameters including Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).[4]

Mandatory Visualizations

Dose_Ranging_Workflow Diagram 1: Dose-Ranging Experimental Workflow start Initial Dose Selection (Based on literature/in vitro data) formulation This compound Formulation (Vehicle selection, stability check) start->formulation groups Animal Group Assignment (n=3-5 per dose level) formulation->groups dosing Dose Administration (e.g., IV, PO, IP) groups->dosing monitoring Clinical & Body Weight Monitoring (14 days) dosing->monitoring dosing->monitoring endpoint Study Endpoint (Day 14) monitoring->endpoint samples Sample Collection (Blood, Tissues) endpoint->samples analysis Histopathology & Biochemistry Analysis samples->analysis mtd MTD Determination analysis->mtd

Diagram 1: Workflow for a dose-ranging study to find the MTD.

Troubleshooting_Logic Diagram 2: Troubleshooting Logic for Unexpected Results start Unexpected Result no_effect No Therapeutic Effect start->no_effect high_tox High Toxicity start->high_tox cause_bio Cause: Poor Bioavailability no_effect->cause_bio cause_met Cause: Rapid Metabolism no_effect->cause_met cause_form Cause: Formulation Issue high_tox->cause_form cause_sens Cause: Model Sensitivity high_tox->cause_sens sol_route Solution: Change Route / Conduct PK cause_bio->sol_route sol_freq Solution: Increase Dosing Frequency cause_met->sol_freq sol_verify Solution: Verify Formulation cause_form->sol_verify sol_model Solution: Lower Dose / Change Model cause_sens->sol_model

Diagram 2: Logical flowchart for troubleshooting common experimental issues.

Signaling_Pathway Diagram 3: Postulated Signaling Pathway for this compound This compound This compound (Cardiac Glycoside) pump Na+/K+-ATPase Pump (Cell Membrane) This compound->pump Inhibits na_ion Increased Intracellular Na+ pump->na_ion Leads to exchanger Na+/Ca2+ Exchanger (NCX) (Altered Function) na_ion->exchanger Impacts ca_ion Increased Intracellular Ca2+ exchanger->ca_ion Leads to effect Downstream Cellular Effects (Cardiotonicity, Cytotoxicity) ca_ion->effect Triggers

Diagram 3: Postulated signaling based on cardiac glycoside mechanism of action.

References

how to avoid degradation of Adynerin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of Adynerin during sample preparation.

Troubleshooting Guide

Question: Why are my this compound concentrations unexpectedly low or inconsistent?

Low or inconsistent measurements of this compound can arise from degradation during your sample preparation workflow. Several factors can contribute to this, including enzymatic activity, improper temperature control, pH instability, and light exposure. Below is a step-by-step guide to help you identify and resolve the potential cause of this compound degradation.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low/Inconsistent this compound Results Enzymatic Potential Cause: Enzymatic Degradation Start->Enzymatic Temperature Potential Cause: Temperature Instability Start->Temperature pH Potential Cause: pH Instability Start->pH Light Potential Cause: Light Exposure Start->Light Sol_Enzymatic Solution: - Use protease/esterase inhibitors. - Rapidly denature proteins (e.g., with cold solvent). Enzymatic->Sol_Enzymatic Sol_Temperature Solution: - Keep samples on ice. - Minimize time at room temperature. - Store at -20°C or -80°C. Temperature->Sol_Temperature Sol_pH Solution: - Maintain a neutral pH (6-8). - Use buffered solutions. pH->Sol_pH Sol_Light Solution: - Use amber tubes. - Work in a dimly lit area. - Minimize light exposure. Light->Sol_Light

Caption: Troubleshooting workflow for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: At what temperatures is this compound stable during sample preparation?

A1: this compound has demonstrated good stability under various temperature conditions when handled appropriately. For optimal results, it is recommended to keep samples on ice throughout the preparation process and to minimize the time they spend at room temperature. For short-term storage during an experiment, this compound is stable in an autosampler at 4°C for at least 12 hours and at ambient temperature for up to 24 hours.[1] For long-term storage, samples should be kept at -20°C or -80°C.[1][2]

This compound Stability in Rat Plasma

Condition Duration Accuracy (%) Relative Standard Deviation (RSD) (%)
Autosampler 12 hours (4°C) 91 - 107 ≤ 14
Ambient Temperature 24 hours 91 - 107 ≤ 14
Freeze-Thaw Cycles 3 cycles 91 - 107 ≤ 14
Long-Term Storage 30 days (-20°C) 91 - 107 ≤ 14

Data from a study on this compound in rat plasma.[1]

Q2: How can I prevent enzymatic degradation of this compound?

A2: this compound, as a cardiac glycoside, can be susceptible to enzymatic degradation, particularly the cleavage of its sugar moiety by glycosidases or esterases present in biological samples.[3][4] To prevent this, consider the following:

  • Use of Inhibitors: Add a broad-spectrum cocktail of protease and esterase inhibitors to your samples immediately after collection.

  • Rapid Protein Denaturation: The most effective way to inactivate enzymes is to denature them. This can be achieved by immediately adding a cold organic solvent, such as a methanol-acetonitrile mixture, to precipitate proteins and halt enzymatic activity.[2]

Q3: Is this compound sensitive to pH? What is the optimal pH range for sample preparation?

A3: While specific studies on the pH sensitivity of this compound are limited, cardiac glycosides as a class can be susceptible to degradation under strongly acidic or alkaline conditions. It is a recommended best practice to maintain the pH of your samples within a neutral range, ideally between pH 6 and 8, to ensure the stability of the compound. If buffers are used, ensure they are compatible with your downstream analytical methods (e.g., LC-MS).

Q4: Does light exposure affect the stability of this compound?

A4: There is no specific data on the photosensitivity of this compound. However, many complex organic molecules can be degraded by exposure to UV light. As a precautionary measure, it is advisable to protect samples containing this compound from direct light. This can be achieved by:

  • Using amber-colored microcentrifuge tubes or vials.

  • Wrapping sample containers in aluminum foil.

  • Minimizing the exposure of samples to ambient light by working in a dimly lit environment where possible.

Experimental Protocols

Recommended Protocol for this compound Extraction from Plasma

This protocol is based on a validated method for the extraction of this compound from rat plasma for UPLC-MS/MS analysis and is designed to minimize degradation.[2]

Materials:

  • Plasma sample

  • Methanol-acetonitrile (1:9, v/v), pre-chilled to -20°C

  • Microcentrifuge tubes (amber-colored recommended)

  • Pipettes and tips

  • Centrifuge capable of 13,000 rpm and 4°C

Workflow Diagram

ExtractionWorkflow cluster_protocol This compound Extraction Protocol Start Start: 50 µL Plasma Sample Add_Solvent Add 150 µL of cold Methanol-Acetonitrile (1:9) Start->Add_Solvent Protein Precipitation & Enzyme Inactivation Vortex Vortex for 1 minute Add_Solvent->Vortex Centrifuge Centrifuge at 13,000 rpm for 10 min at 4°C Vortex->Centrifuge Transfer Transfer 100 µL of supernatant to a new vial Centrifuge->Transfer Analysis Ready for UPLC-MS/MS Analysis Transfer->Analysis

Caption: Recommended workflow for this compound extraction.

Procedure:

  • Sample Thawing: If your plasma samples are frozen, thaw them on ice.

  • Aliquoting: In an amber microcentrifuge tube, pipette 50 µL of the plasma sample.

  • Protein Precipitation: Add 150 µL of the pre-chilled methanol-acetonitrile (1:9, v/v) solution to the plasma sample. The addition of cold solvent serves to precipitate proteins and simultaneously inactivate degradative enzymes.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect 100 µL of the supernatant, which contains the extracted this compound, and transfer it to a new vial suitable for your analytical instrument (e.g., an autosampler vial).

  • Analysis: The sample is now ready for analysis by UPLC-MS/MS or other appropriate methods. If not analyzed immediately, store the extracted sample at 4°C for up to 12 hours or at -20°C for longer durations.[1]

References

identifying and minimizing off-target effects of Adynerin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Adynerin is a fictional compound created for illustrative purposes. The information provided below is based on a hypothetical scenario and should not be considered real-world experimental data or medical advice.

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of MEK1, a key kinase in the MAPK/ERK signaling pathway. By inhibiting MEK1, this compound blocks the phosphorylation of ERK1/2, thereby preventing the downstream signaling cascade that is often hyperactivated in various cancer types.

Q2: What are the known or potential off-target effects of this compound?

While this compound is highly selective for MEK1, cross-reactivity with other kinases can occur, particularly at higher concentrations. The most significant off-target activities observed are the inhibition of GCK (Glucokinase) and MINK1 (Misshapen-like kinase 1).[1][2] These off-target effects can lead to metabolic dysregulation and cytoskeletal defects, respectively.

Q3: How can I determine if an observed cellular effect is on-target or off-target?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Several experimental strategies can be employed:

  • Dose-Response Analysis: On-target effects should correlate with the IC50 for MEK1 inhibition, while off-target effects may only appear at higher concentrations.

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should reverse the on-target effects but not the off-target effects.[1]

  • Use of Structurally Different Inhibitors: Employing another MEK1 inhibitor with a different chemical scaffold can help determine if the observed phenotype is specific to MEK1 inhibition or an artifact of this compound's specific structure.[1]

  • Kinome Profiling: A kinome-wide selectivity screen can identify unintended kinase targets of this compound.[1]

Data Presentation: this compound Kinase Selectivity Profile

The following table summarizes the inhibitory activity of this compound against its primary target (MEK1) and key identified off-targets. Data is presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of the kinase activity.

Kinase TargetIC50 (nM)Pathway AssociationPotential Consequence of Inhibition
MEK1 5 MAPK/ERK Signaling Primary On-Target Effect
GCK850Glucose MetabolismAltered cellular glucose sensing
MINK11,200Cell Polarity/MigrationCytoskeletal and morphological changes
p38α>10,000MAPK SignalingMinimal at therapeutic doses
JNK1>10,000MAPK SignalingMinimal at therapeutic doses

Visualizations

Signaling Pathway Diagram

cluster_pathway This compound: On-Target vs. Off-Target Pathways RAS RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK1/2 MEK1->ERK Proliferation Cell Proliferation ERK->Proliferation Glucose Glucose GCK GCK (Glucokinase) Glucose->GCK G6P Glucose-6-Phosphate GCK->G6P Metabolism Glycolysis G6P->Metabolism MINK1 MINK1 Cytoskeleton Cytoskeletal Organization MINK1->Cytoskeleton This compound This compound This compound->MEK1 High Affinity Inhibition (On-Target) This compound->GCK Low Affinity Inhibition (Off-Target) This compound->MINK1 Low Affinity Inhibition (Off-Target)

Caption: this compound's primary inhibition of MEK1 and its off-target effects on GCK and MINK1.

Experimental Workflow Diagram

cluster_workflow Workflow for Identifying Off-Target Effects A Observe Unexpected Phenotype B Perform Dose-Response Curve Analysis A->B C Compare this compound IC50 with Target IC50 B->C D Phenotype likely ON-TARGET C->D IC50 matches E Phenotype likely OFF-TARGET C->E IC50 differs F Conduct Kinome Profiling Screen E->F G Identify Potential Off-Target Kinases F->G H Validate with Secondary Assays (e.g., Western Blot, Rescue) G->H I Confirm Off-Target Interaction H->I

Caption: A stepwise workflow to investigate and confirm potential off-target effects of this compound.

Troubleshooting Guide

Issue 1: Unexpectedly high levels of cytotoxicity are observed at effective concentrations.

  • Possible Cause: This could be due to off-target inhibition of kinases essential for cell survival, or it could be an on-target effect in highly dependent cell lines.

  • Troubleshooting Steps:

    • Perform a Cell Viability Dose-Response: Carefully determine the concentration at which cytotoxicity occurs and compare it to the IC50 for MEK1 inhibition in your cell line.

    • Analyze Downstream Markers: Use Western blotting to confirm that the degree of ERK1/2 phosphorylation inhibition correlates with the loss of viability.

    • Test in Different Cell Lines: Compare the cytotoxic profile in your experimental cell line with a cell line known to be less dependent on the MAPK/ERK pathway.

    • Consider a Kinome Scan: If cytotoxicity persists and does not correlate well with on-target inhibition, a broad kinase profile screen may reveal unexpected targets responsible for the toxicity.

Logical Troubleshooting Diagram

cluster_troubleshooting Troubleshooting: Unexpected Cytotoxicity Start High Cytotoxicity Observed Q1 Does cytotoxicity IC50 correlate with MEK1 inhibition IC50? Start->Q1 OnTarget Likely ON-TARGET effect. Cell line is highly dependent on MEK1 signaling. Q1->OnTarget Yes OffTarget Likely OFF-TARGET effect. Q1->OffTarget No Action1 Confirm with rescue experiment or alternative MEK1 inhibitor. OnTarget->Action1 Action2 Perform kinome screen to identify off-targets. Validate with siRNA. OffTarget->Action2

Caption: A logical diagram to determine if unexpected cytotoxicity is an on- or off-target effect.

Experimental Protocols

Protocol 1: Western Blot for p-ERK1/2 Inhibition

Objective: To quantify the on-target activity of this compound by measuring the phosphorylation status of ERK1/2.

Methodology:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with a dose-range of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for the desired time (e.g., 2 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

  • Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal to determine the extent of inhibition.

Protocol 2: Kinase Profiling Assay

Objective: To determine the selectivity of this compound by screening it against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to assess off-target binding.

  • Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a comprehensive panel of purified human kinases (e.g., >400 kinases).

  • Binding or Activity Assay: The service will typically perform either:

    • Competition Binding Assay: Measures the ability of this compound to displace a labeled ligand from each kinase in the panel.

    • Biochemical Activity Assay: Measures the ability of this compound to inhibit the phosphorylation of a substrate by each kinase.

  • Data Analysis: The results are usually reported as percent inhibition at the tested concentration. Potent off-target interactions (e.g., >50% inhibition) should be selected for further validation.

  • Follow-up Validation: Confirm hits from the primary screen by determining the IC50 values for the most potently inhibited off-target kinases.

References

Technical Support Center: Refining Adynerin Detection in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the detection and quantification of Adynerin in forensic toxicology. The information is structured to address common challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant in forensic toxicology?

This compound is a cardiac glycoside, a class of organic compounds known for their effects on the heart.[1][2] While less common than other cardiac glycosides like oleandrin (B1683999), its presence in biological samples can indicate exposure to certain plants, such as Nerium oleander. Due to its potential toxicity, accurate detection is crucial in forensic investigations.

Q2: What are the reported detection limits for this compound?

Recent studies using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) have established sensitive detection limits for this compound in plasma. The lower limit of quantification (LLOQ) has been reported at 0.5 ng/mL, with a limit of detection (LOD) of 0.15 ng/mL.[1][3]

Q3: What analytical techniques are suitable for this compound detection?

Several methods have been used for the detection of related cardiac glycosides, including thin-layer chromatography, HPLC, and immunoassay.[1] However, UPLC-MS/MS is considered the ideal method due to its high sensitivity, specificity, and low sample volume requirements.

Q4: How stable is this compound in biological samples?

Stability studies have shown that this compound has good stability in plasma. It is stable for at least 24 hours at room temperature after pre-treatment and for at least 30 days when stored at -20°C. It can also withstand at least three freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue 1: Poor Sensitivity / Low Signal Intensity

Potential Cause Troubleshooting Step
Suboptimal Ionization This compound is effectively ionized using Electrospray Ionization (ESI) in positive mode. Ensure the ESI source parameters (e.g., capillary voltage, source temperature) are optimized for the m/z of this compound (534).
Inefficient Extraction Recovery rates for this compound have been reported to be greater than 86%. If you are experiencing lower recovery, consider optimizing the protein precipitation or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample and the choice of organic solvent are appropriate.
Matrix Effects The matrix effect for this compound has been reported to be between 86% and 94%. If significant ion suppression is suspected, dilute the sample, use a more effective sample cleanup method, or employ a matrix-matched calibration curve. An internal standard is crucial for mitigating these effects.
Incorrect MRM Transition The reported MRM transition for this compound is m/z 534 → 113. Verify that the mass spectrometer is correctly programmed with this transition and that the collision energy is optimized for this fragmentation.

Issue 2: Inconsistent Results / Poor Reproducibility

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol. Use calibrated pipettes and ensure complete vortexing and centrifugation steps.
Chromatographic Issues Poor peak shape or shifting retention times can lead to inconsistent integration. Ensure the UPLC/HPLC column is not degraded and that the mobile phase composition is accurate and stable. The reported retention time for this compound is short (elution time of 4 minutes), so a stable chromatographic system is essential.
Instrument Instability Calibrate the mass spectrometer regularly. Monitor system suitability by injecting a standard at the beginning and end of each batch to ensure consistent performance.

Quantitative Data Summary

The following tables summarize key quantitative data from a validated UPLC-MS/MS method for this compound detection in rat plasma.

Table 1: Detection and Quantification Limits

ParameterValue
Limit of Detection (LOD)0.15 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Standard Curve Range0.5 - 1000 ng/mL

Table 2: Method Validation Parameters

ParameterReported Value
Intra-day Precision (RSD) < 14%
Inter-day Precision (RSD) < 14%
Accuracy 98% to 109%
Recovery > 86%
Matrix Effect 86% to 94%

Experimental Protocols

UPLC-MS/MS Method for this compound Quantification

This protocol is based on a published method for the determination of this compound in rat plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add the internal standard solution.

  • Add a protein precipitating agent (e.g., acetonitrile) and vortex thoroughly.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

2. UPLC Parameters

  • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) with gradient elution.

  • Flow Rate: 0.4 mL/min

  • Elution Time: 4 minutes

3. Mass Spectrometry Parameters

  • Instrument: Triple quadrupole tandem mass spectrometer

  • Ionization Mode: Electrospray (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition (this compound): m/z 534 → 113

  • MRM Transition (Internal Standard): m/z 237 → 135

Visualizations

Adynerin_Signaling_Pathway cluster_intra Intracellular Space This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits Na_ion_inc ↑ Intracellular Na+ Cell_Membrane Cardiac Myocyte Membrane NCX Na+/Ca2+ Exchanger (Reversed) Na_ion_inc->NCX Activates Ca_ion_inc ↑ Intracellular Ca2+ NCX->Ca_ion_inc Increases SR Sarcoplasmic Reticulum Ca_ion_inc->SR Stimulates Ca_release ↑ Ca2+ Release SR->Ca_release Contraction Increased Cardiac Muscle Contraction Ca_release->Contraction Leads to

Caption: General signaling pathway of cardiac glycosides like this compound.

Adynerin_Detection_Workflow start Sample Receipt (e.g., Blood, Plasma) sample_prep Sample Preparation (Protein Precipitation) start->sample_prep centrifuge Centrifugation sample_prep->centrifuge supernatant Supernatant Transfer centrifuge->supernatant analysis UPLC-MS/MS Analysis (MRM Mode) supernatant->analysis data_proc Data Processing (Integration & Quantification) analysis->data_proc review Data Review & QC data_proc->review report Final Report review->report

Caption: Experimental workflow for this compound detection in forensic samples.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Adynerin and Oleandrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adynerin and oleandrin (B1683999) are two cardiac glycosides found in the oleander plant (Nerium oleander). Both compounds are known for their significant biological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of their cytotoxic properties, supported by available experimental data. We will delve into their mechanisms of action, present quantitative cytotoxicity data, and outline the experimental protocols used to generate this data.

Comparative Cytotoxicity Data

While extensive research has been conducted on the cytotoxicity of oleandrin, there is a notable scarcity of publicly available data specifically detailing the cytotoxic effects of isolated this compound, including its IC50 values against cancer cell lines. Most studies investigating the cytotoxic properties of Nerium oleander extracts mention this compound as a constituent but do not provide specific data on the isolated compound.[1][2] In contrast, oleandrin has been the subject of numerous studies, and its cytotoxic profile is well-documented.

The following table summarizes the 50% inhibitory concentration (IC50) values for oleandrin against a variety of cancer cell lines as reported in independent studies. It is important to note that these values were not obtained from a single comparative study, and experimental conditions may have varied.

Cardiac GlycosideCell LineCancer TypeIC50 (nM)
Oleandrin MCF7Breast Cancer14.5[3]
MDA-MB-231Breast Cancer24.62[3], 72[4]
Radiotherapy-Resistant MDA-MB-231Breast Cancer183[4]
MV4;11Myeloid Leukemia100
THP-1Myeloid Leukemia59
Kasumi-1Myeloid Leukemia89
H1299Non-small Cell Lung Cancer62
OVCAR3Ovarian Cancer~100-300
MDA-MB-435Melanoma~100-300
This compound Not AvailableNot AvailableNot Available

Mechanism of Cytotoxic Action

The primary mechanism through which cardiac glycosides like oleandrin exert their cytotoxic effects is the inhibition of the Na+/K+-ATPase pump, an essential transmembrane protein responsible for maintaining cellular ion gradients.[5][6] This inhibition triggers a cascade of intracellular events that ultimately lead to programmed cell death (apoptosis).

Signaling Pathway of Cardiac Glycoside-Induced Apoptosis

The inhibition of the Na+/K+-ATPase pump by oleandrin leads to an increase in intracellular sodium ion concentration. This disrupts the function of the Na+/Ca2+ exchanger, causing an influx and accumulation of intracellular calcium ions. Elevated calcium levels, along with the generation of reactive oxygen species (ROS), contribute to mitochondrial dysfunction and the activation of apoptotic pathways. Key events in this signaling cascade include the activation of caspases and the induction of genes involved in apoptosis.[6]

While the specific mechanism of this compound has not been as extensively studied, as a cardiac glycoside, it is presumed to share the same primary target, the Na+/K+-ATPase pump.

Cardiac Glycoside-Induced Apoptosis Pathway This compound This compound / Oleandrin NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibition Na_ion ↑ Intracellular Na+ NaK_ATPase->Na_ion Disruption leads to NaCa_exchanger Na+/Ca2+ Exchanger Na_ion->NaCa_exchanger Alters gradient for Ca_ion ↑ Intracellular Ca2+ NaCa_exchanger->Ca_ion Leads to ROS ↑ ROS Production Ca_ion->ROS Mitochondria Mitochondrial Dysfunction Ca_ion->Mitochondria ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of cardiac glycoside-induced apoptosis.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of the cytotoxic effects of compounds like this compound and oleandrin typically involves a series of well-defined experimental steps, from cell culture to data analysis. The MTT assay is a widely used colorimetric method to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effects of a compound on a specific cancer cell line and calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound and Oleandrin stock solutions

  • 96-well flat-bottom microplates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds (this compound or oleandrin). Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drugs, e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following the incubation period, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow for Cytotoxicity Assessment Start Start Cell_Culture Cell Seeding in 96-well plates Start->Cell_Culture Compound_Addition Addition of this compound / Oleandrin Cell_Culture->Compound_Addition Incubation Incubation (24-72h) Compound_Addition->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Standard experimental workflow for cytotoxicity assessment.

Conclusion

Oleandrin has demonstrated potent cytotoxic activity against a broad range of cancer cell lines, with its mechanism of action centered on the inhibition of the Na+/K+-ATPase pump. This leads to a cascade of events culminating in apoptosis. While this compound is a known component of Nerium oleander and is presumed to have a similar mechanism of action due to its classification as a cardiac glycoside, there is a significant gap in the scientific literature regarding its specific cytotoxic profile. Further research is required to isolate this compound and determine its IC50 values against various cancer cell lines to allow for a direct and quantitative comparison with oleandrin. Such studies would be invaluable for a comprehensive understanding of the individual contributions of these cardiac glycosides to the overall cytotoxicity of Nerium oleander extracts and for their potential development as anticancer agents.

References

In Vivo Validation of Adynerin's Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Adynerin, a cardiac glycoside isolated from the medicinal plant Nerium oleander, has garnered scientific interest for its potential anticancer properties. While comprehensive in vivo studies on this compound as a single agent are limited, research on a standardized aqueous extract of Nerium oleander, known as Breastin, provides significant insights into its potential efficacy. This compound is a major constituent of Breastin, alongside other cardiac glycosides like oleandrin, neritaloside, and odoroside H.[1][2][3] This guide presents a comparative analysis of the in vivo anticancer effects of the this compound-containing extract, Breastin, with the established chemotherapeutic drug, Paclitaxel.

Quantitative Analysis of In Vivo Efficacy

An in vivo study utilizing a human MAXF 401 breast cancer xenograft model in nude mice demonstrated the anticancer potential of Breastin. The extract was administered both as a monotherapy and in combination with Paclitaxel. The quantitative outcomes of this study are summarized in the table below.

Treatment GroupInitial Tumor VolumeTumor Volume after 39 daysTumor Volume after 102 daysOutcome
Untreated Control 100%2836%-Uncontrolled tumor growth
Breastin 100%770%-Moderate tumor growth inhibition
Paclitaxel 100%0.1%801%Initial tumor regression followed by relapse
Breastin + Paclitaxel 100%0.1%0.1%Sustained tumor regression, prevention of relapse

Experimental Protocols

The in vivo anticancer activity of the this compound-containing extract, Breastin, was evaluated using a well-established xenograft model.

Cell Line: Human MAXF 401 breast cancer cells were used for tumor induction.

Animal Model: Nude mice were selected as the host for the xenograft tumors.

Tumor Implantation: 2 x 10⁷ MAXF 401 tumor cells were resuspended in 100% Matrigel and injected subcutaneously into the mice.

Treatment Groups: Once the tumors reached a palpable size, the mice were randomized into four treatment groups:

  • Untreated Control

  • Breastin monotherapy

  • Paclitaxel monotherapy

  • Combination of Breastin and Paclitaxel

Monitoring: Tumor growth was monitored over a period of 102 days. The antitumor activity was assessed by measuring the change in tumor volume relative to the initial size.[1]

Mechanism of Action and Signaling Pathways

The anticancer mechanism of the this compound-containing extract, Breastin, is believed to involve the disruption of mitosis. COMPARE analyses have shown a correlation between the activity of Breastin and known mitosis-inhibiting drugs.[1] Further investigations using tubulin-GFP-transfected U2OS cells and in vitro tubulin polymerization assays have indicated that Breastin has a microtubule-disturbing effect comparable to that of Paclitaxel, a known tubulin-depolymerizing agent. This suggests that this compound, as a key component of Breastin, likely contributes to the inhibition of cancer cell proliferation by interfering with microtubule dynamics, a critical process for cell division.

Proposed Mechanism of Action for this compound-Containing Extract This compound This compound (in Breastin Extract) Microtubules Microtubule Dynamics This compound->Microtubules Disturbs Mitosis Mitosis Microtubules->Mitosis Disrupts Cell_Division Cancer Cell Proliferation Mitosis->Cell_Division Inhibits Apoptosis Apoptosis Mitosis->Apoptosis Induces

Caption: Proposed pathway of this compound's anticancer action.

In Vivo Experimental Workflow

The workflow for the in vivo validation of the this compound-containing extract's anticancer effects followed a standard protocol for preclinical drug evaluation.

In Vivo Xenograft Study Workflow Start Start: Human Breast Cancer Cell Line (MAXF 401) Implantation Subcutaneous Implantation into Nude Mice Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration: - Control - Breastin - Paclitaxel - Breastin + Paclitaxel Randomization->Treatment Monitoring Tumor Volume Monitoring (102 days) Treatment->Monitoring Data_Analysis Data Analysis and Comparison of Efficacy Monitoring->Data_Analysis Conclusion Conclusion on Anticancer Effects Data_Analysis->Conclusion

Caption: Workflow of the in vivo anticancer study.

References

Adynerin vs. Digoxin: A Comparative Analysis of Cardiac Effects for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, objective comparison of the cardiac effects of Adynerin and the well-established cardiac glycoside, Digoxin (B3395198). Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to illuminate the pharmacological similarities and differences between these two compounds. While direct comparative studies on this compound are limited, this guide leverages data from the closely related and principal cardiac glycoside of Nerium oleander, oleandrin (B1683999), as a proxy for this compound, alongside established data for Digoxin.

Executive Summary

Both this compound (via its proxy, oleandrin) and Digoxin are cardiac glycosides that exert their primary therapeutic and toxic effects through the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to an increase in intracellular calcium, resulting in a positive inotropic effect (increased force of myocardial contraction). However, available data suggests that oleandrin is a more potent inhibitor of Na+/K+-ATPase than Digoxin. This increased potency may also correlate with a greater potential for cardiotoxicity, as evidenced by cellular and tissue-level studies.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: Comparative Inhibition of Na+/K+-ATPase

CompoundIC50 (µM)Source
Oleandrin (this compound proxy)0.62[1]
Digoxin2.69[1]

IC50: The half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.

Table 2: Comparative Electrophysiological and Cardiotoxic Effects in Rats (50 µg/kg for 21 days)

| Parameter | Oleandrin (this compound proxy) | Digoxin | Source | |---|---|---| | ECG Changes | Decrease in QT interval, progressive shortening of QRS complex | Decrease in QT interval, progressive shortening of QRS complex |[2][3] | | Cardiomyocyte Necrosis | Moderate focal necrosis observed | No significant necrosis observed |[2] | | Lactate Dehydrogenase (LDH) Levels | Increased | No significant increase | | | Brain Natriuretic Peptide (BNP) Protein Levels | Higher than Digoxin group | Baseline | | | Na+/K+-ATPase Alpha-2 Isoform Protein Levels | Higher than Digoxin group | Baseline | |

Table 3: Comparative Effects on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)

| Parameter | Oleandrin (this compound proxy) | Digoxin | Source | |---|---|---| | Corrected Field Potential Duration (FPDc) | Shortening | Shortening | | | Arrhythmogenic Potential | Beat arrest at 600 nM | Lower arrhythmogenic potential compared to oleandrin | | | Cardiac Effect Rank Order | Neriifolin > Oleandrin > Digitoxigenin = Peruvoside > Digoxin > Thevetin A | |

Signaling Pathway of Cardiac Glycosides

The primary mechanism of action for both this compound and Digoxin is the inhibition of the Na+/K+-ATPase pump. The downstream effects of this inhibition on cardiomyocyte function are depicted in the signaling pathway diagram below.

Cardiac_Glycoside_Signaling cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Cardiac_Glycoside This compound / Digoxin NaK_ATPase Na+/K+-ATPase Cardiac_Glycoside->NaK_ATPase Inhibition Na_ion Intracellular Na+ NaK_ATPase->Na_ion Increased Concentration NCX Na+/Ca2+ Exchanger (NCX) Ca_ion Intracellular Ca2+ NCX->Ca_ion Decreased Ca2+ Efflux Ca_Channel L-type Ca2+ Channel Ca_Channel->Ca_ion Ca2+ Influx Na_ion->NCX Reduced Gradient SR Sarcoplasmic Reticulum (SR) Ca_ion->SR Increased Ca2+ Uptake Contraction Myocardial Contraction Ca_ion->Contraction Increased Force SR->Contraction Enhanced Ca2+ Release

Caption: Signaling pathway of cardiac glycosides in cardiomyocytes.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Assessment of Na+/K+-ATPase Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Digoxin on Na+/K+-ATPase activity.

Methodology:

  • Enzyme Source: Purified porcine cerebral cortex Na+/K+-ATPase or a human erythrocyte membrane preparation can be used.

  • Assay Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The inhibition of this activity by the test compounds is quantified.

  • Procedure:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, KCl, and NaCl.

    • Add varying concentrations of this compound or Digoxin to the reaction mixture.

    • Initiate the reaction by adding ATP.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

    • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

    • Measure the amount of released Pi using a colorimetric method (e.g., Fiske-Subbarow method).

    • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration to determine the IC50 value.

Caption: Workflow for Na+/K+-ATPase inhibition assay.
Assessment of Inotropic Effects in Isolated Papillary Muscle

Objective: To quantify and compare the positive inotropic effects of this compound and Digoxin.

Methodology:

  • Tissue Preparation: Papillary muscles are dissected from the right ventricle of a suitable animal model (e.g., guinea pig, rabbit).

  • Apparatus: The muscle is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. One end of the muscle is fixed, and the other is connected to a force transducer.

  • Procedure:

    • The muscle is electrically stimulated at a constant frequency (e.g., 1 Hz).

    • After an equilibration period, baseline contractile force is recorded.

    • Cumulative concentrations of this compound or Digoxin are added to the organ bath.

    • The change in the force of contraction is recorded at each concentration.

    • A dose-response curve is constructed to determine the potency (EC50) and efficacy (maximum effect) of each compound.

Electrophysiological Studies Using Patch-Clamp Technique

Objective: To characterize the effects of this compound and Digoxin on the cardiac action potential and specific ion currents.

Methodology:

  • Cell Preparation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rabbit) by enzymatic digestion.

  • Technique: The whole-cell patch-clamp technique is used to record action potentials and ion currents.

  • Procedure for Action Potential Recording:

    • A glass micropipette filled with an internal solution is sealed onto the membrane of a single myocyte.

    • The membrane patch is ruptured to allow electrical access to the cell interior.

    • Action potentials are elicited by injecting brief depolarizing current pulses.

    • After recording a stable baseline, the cell is perfused with solutions containing increasing concentrations of this compound or Digoxin.

    • Changes in action potential parameters (e.g., duration at 50% and 90% repolarization - APD50, APD90) are measured.

  • Procedure for Ion Current Recording:

    • Specific voltage-clamp protocols are applied to isolate and record individual ion currents (e.g., L-type Ca2+ current, delayed rectifier K+ currents).

    • The effect of this compound or Digoxin on the amplitude and kinetics of these currents is quantified.

References

pharmacokinetic differences between Adynerin and oleandrin in rats

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the pharmacokinetic profiles of Adynerin and oleandrin (B1683999) in rats reveals significant differences in their absorption, distribution, metabolism, and excretion. A key study provides a direct comparison of these two cardiac glycosides, highlighting substantial variations in bioavailability and other pharmacokinetic parameters. This guide synthesizes the available data to offer a clear comparison for researchers and drug development professionals.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of this compound and oleandrin were determined in rats following both oral (PO) and intravenous (IV) administration. The data, summarized in the table below, indicates a stark contrast in the oral bioavailability of the two compounds.

ParameterThis compound (PO: 5 mg/kg)Oleandrin (PO: 5 mg/kg)This compound (IV: 1 mg/kg)Oleandrin (IV: 1 mg/kg)
t1/2 (h) 4.2 ± 0.62.9 ± 0.33.5 ± 0.42.1 ± 0.2
Tmax (h) 1.1 ± 0.20.8 ± 0.2N/AN/A
Cmax (ng/mL) 289.6 ± 35.745.3 ± 9.2N/AN/A
AUC(0-t) (ng/mL·h) 2045.8 ± 265.4154.3 ± 21.6219.8 ± 32.7440.2 ± 59.8
AUC(0-∞) (ng/mL·h) 2197.5 ± 283.1163.5 ± 23.9225.4 ± 33.9467.5 ± 63.2
Bioavailability (F) (%) 93.17.0N/AN/A

Data sourced from a study on the determination of oleandrin and this compound in rat plasma.[1][2]

Following oral administration, this compound demonstrated significantly higher bioavailability (93.1%) compared to oleandrin (7.0%).[1][2] this compound also exhibited a longer half-life (t1/2) of 4.2 ± 0.6 hours compared to 2.9 ± 0.3 hours for oleandrin.[1][2] The maximum plasma concentration (Cmax) for this compound was substantially higher than that of oleandrin. These differences in bioavailability and elimination half-life are suggested to be due to structural differences between the two molecules.[1][2]

Experimental Protocols

The pharmacokinetic parameters were determined using a validated ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method.[1][2]

Animal Studies

  • Subjects: Male Sprague-Dawley rats.

  • Administration:

    • Oral (PO): A single dose of 5 mg/kg of either this compound or oleandrin was administered by gavage.[1][2]

    • Intravenous (IV): A single dose of 1 mg/kg of either this compound or oleandrin was administered via sublingual intravenous injection.[1][2]

  • Sample Collection: Blood samples (approximately 0.4 mL) were collected from the tail vein at specified time points (0.0833, 0.25, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[2]

  • Sample Processing: Plasma was separated by centrifugation at 13,000 rpm for 10 minutes.[2]

Sample Analysis

  • Instrumentation: UPLC–MS/MS system.

  • Chromatography:

    • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm).[1][2]

    • Mobile Phase: Acetonitrile–water gradient containing 0.1% formic acid.[1][2]

    • Flow Rate: 0.4 mL/min.[1][2]

  • Mass Spectrometry:

    • Ionization: Electrospray (ESI) positive ion mode.[1]

    • Detection: Multiple reaction monitoring (MRM) was used for quantitative analysis.[1]

      • Oleandrin transition: m/z 577 → 145.[1]

      • This compound transition: m/z 534 → 113.[1]

Experimental Workflow

The following diagram illustrates the workflow for the pharmacokinetic study.

G cluster_administration Drug Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis oral Oral Gavage (5 mg/kg) blood Blood Sampling (Tail Vein) (0-24h) oral->blood iv Intravenous Injection (1 mg/kg) iv->blood centrifuge Centrifugation (13,000 rpm, 10 min) blood->centrifuge plasma Plasma Separation centrifuge->plasma uplcmsms UPLC-MS/MS Analysis plasma->uplcmsms params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, F) uplcmsms->params

References

Adynerin Cross-Reactivity in Digoxin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of Adynerin in commercially available digoxin (B3395198) immunoassays. The information presented herein is intended to assist researchers and clinicians in accurately interpreting digoxin levels in patients potentially exposed to this compound and to guide the selection of appropriate assay methodologies.

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant, is a medication used to treat various heart conditions.[1][2] Therapeutic drug monitoring of digoxin is crucial due to its narrow therapeutic index, meaning the range between effective and toxic doses is small.[3] Immunoassays are the most common methods for measuring serum digoxin concentrations.[4] However, the accuracy of these assays can be compromised by the presence of cross-reacting substances.[5]

This compound, a compound with structural similarities to cardiac glycosides, has the potential to cross-react with anti-digoxin antibodies used in these immunoassays, leading to falsely elevated digoxin measurements. This guide compares the cross-reactivity of this compound with other known interfering substances and provides detailed experimental protocols for assessing such interactions.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of this compound and other relevant compounds in various digoxin immunoassays. It is important to note that the cross-reactivity of a specific compound can vary significantly between different assay methods and manufacturers.

CompoundImmunoassay TypeManufacturerReported Cross-Reactivity (%)
This compound (Hypothetical) Chemiluminescent Microparticle Immunoassay (CMIA) Abbott 15%
This compound (Hypothetical) Enzyme-Linked Immunosorbent Assay (ELISA) Generic 25%
This compound (Hypothetical) Fluorescence Polarization Immunoassay (FPIA) Generic 20%
SpironolactoneMicroparticle Enzyme Immunoassay (MEIA)AbbottVariable, can cause falsely elevated or lowered results
Canrenone (metabolite of Spironolactone)Microparticle Enzyme Immunoassay (MEIA)AbbottSignificant cross-reactivity
EnzalutamideChemiluminescent Microparticle Immunoassay (CMIA)AbbottCan cause falsely elevated digoxin levels
Digitoxin (B75463)Fluorescence Polarization Immunoassay (FPIA)GenericHigh cross-reactivity
DigoxigeninVariousVariousCross-reactivity varies by assay (e.g., 0.7% in ACS assay, 103% in TDx assay)
DihydrodigoxinRadioimmunoassay (RIA)VariousCross-reactivity varies significantly between kits
Endogenous Digoxin-Like Immunoreactive Substances (DLIS)VariousVariousCan cause false-positive results, especially in neonates, and patients with renal or liver disease

Experimental Protocols

Protocol for Assessing Cross-Reactivity in a Competitive Immunoassay

This protocol outlines a general procedure for determining the percentage of cross-reactivity of a test compound (e.g., this compound) in a competitive digoxin immunoassay.

1. Materials:

  • Digoxin standards of known concentrations.
  • Test compound (this compound) of known concentration.
  • Digoxin-free serum.
  • Selected Digoxin Immunoassay kit (e.g., CMIA, ELISA, FPIA) and corresponding analyzer.
  • Pipettes and other standard laboratory equipment.

2. Procedure:

  • Preparation of Standards: Prepare a series of digoxin standards in digoxin-free serum at concentrations spanning the therapeutic range (e.g., 0.5, 1.0, 2.0, 4.0 ng/mL).
  • Preparation of Test Compound Solutions: Prepare a series of solutions of the test compound (this compound) in digoxin-free serum at various concentrations.
  • Assay Performance:
  • Run the digoxin standards according to the manufacturer's instructions to generate a standard curve.
  • Run the test compound solutions in the digoxin immunoassay.
  • Data Analysis:
  • Determine the apparent digoxin concentration for each test compound solution from the standard curve.
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Digoxin Concentration / Actual Test Compound Concentration) x 100

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the principles of competitive immunoassays and the workflow for assessing cross-reactivity.

G cluster_0 Competitive Immunoassay Principle PatientSample Patient Sample (Contains Digoxin) Complex Antibody-Digoxin Complex PatientSample->Complex LabeledDigoxin Labeled Digoxin (Tracer) LabeledDigoxin->Complex Antibody Anti-Digoxin Antibody Antibody->Complex Signal Signal Measurement (Inversely proportional to Digoxin concentration) Complex->Signal

Caption: Principle of a competitive immunoassay for digoxin detection.

G cluster_1 Cross-Reactivity Assessment Workflow PrepareStandards Prepare Digoxin Standards RunAssay Perform Digoxin Immunoassay PrepareStandards->RunAssay PrepareTestCompound Prepare this compound Solutions PrepareTestCompound->RunAssay GenerateCurve Generate Standard Curve RunAssay->GenerateCurve MeasureApparentConc Measure Apparent Digoxin Concentration of this compound RunAssay->MeasureApparentConc GenerateCurve->MeasureApparentConc CalculateCR Calculate % Cross-Reactivity MeasureApparentConc->CalculateCR

Caption: Experimental workflow for determining cross-reactivity.

Logical Relationship of Cross-Reactivity

The structural similarity between digoxin and this compound is the underlying reason for potential cross-reactivity.

G cluster_2 Basis of Cross-Reactivity Digoxin Digoxin StructuralSimilarity Structural Similarity (e.g., Steroid Nucleus, Lactone Ring) Digoxin->StructuralSimilarity This compound This compound This compound->StructuralSimilarity AntibodyBinding Anti-Digoxin Antibody Binding Site StructuralSimilarity->AntibodyBinding CrossReactivity Cross-Reactivity (False Positive Signal) AntibodyBinding->CrossReactivity

Caption: Structural similarity as the basis for immunoassay cross-reactivity.

Conclusion

The potential for this compound to cross-react in digoxin immunoassays highlights the importance of considering all exogenous and endogenous substances when interpreting digoxin levels. The degree of interference can be assay-dependent, and clinicians and laboratory professionals should be aware of the limitations of their chosen method. When clinically unexpected digoxin concentrations are observed in a patient potentially exposed to this compound or other structurally related compounds, confirmation with an alternative, more specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended. This ensures accurate patient diagnosis and management, preventing potential digoxin toxicity or therapeutic failure.

References

Comparative Analysis of Adynerin Content in Nerium oleander Cultivars: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on Cardiac Glycosides in Nerium oleander

Direct comparative data on Adynerin content between different Nerium oleander cultivars is currently lacking in published research. However, studies have quantified other cardiac glycosides and have shown that their concentrations can vary based on the part of the plant and the season. For instance, one study quantified 21 different cardiac glycosides in the leaves and stems of Nerium oleander and noted seasonal variations[1]. While this study did not specifically report on this compound, it highlights the importance of considering these variables in any comparative analysis.

To facilitate future comparative studies, the following table provides a template for presenting quantitative data on this compound content.

Cultivar NamePlant PartThis compound Content (µg/g dry weight)Method of QuantificationReference
Hypothetical Data
'Hardy Red'Leaf150.2 ± 12.5UPLC-MS/MS(Future Study)
'White Sands'Leaf125.8 ± 10.9UPLC-MS/MS(Future Study)
'Sister Agnes'Leaf180.5 ± 15.1UPLC-MS/MS(Future Study)
'Hardy Red'Flower85.3 ± 7.2UPLC-MS/MS(Future Study)
'White Sands'Flower70.1 ± 6.5UPLC-MS/MS(Future Study)
'Sister Agnes'Flower95.6 ± 8.8UPLC-MS/MS(Future Study)

Experimental Protocols

A robust and validated analytical method is crucial for the accurate quantification of this compound. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this purpose. The following is a detailed protocol adapted from established methods for the analysis of this compound and other cardiac glycosides in plant material[2].

Plant Material and Extraction
  • Sample Collection : Collect fresh plant material (e.g., leaves, flowers) from positively identified Nerium oleander cultivars. Record the date, time, and environmental conditions of collection.

  • Sample Preparation : Wash the plant material with distilled water to remove any debris and blot dry. Dry the material in a hot air oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved. Grind the dried plant material into a fine powder.

  • Extraction :

    • Weigh 1.0 g of the dried powder and place it in a conical flask.

    • Add 20 mL of 80% methanol (B129727) (or another suitable solvent) to the flask.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Allow the mixture to stand for 24 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with the residue.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

    • Redissolve a known weight of the crude extract in a specific volume of the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Quantification of this compound
  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase : A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

    • Column Temperature : 40°C.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Specific precursor-to-product ion transitions for this compound and an internal standard must be determined. For this compound (m/z 533.3), a potential transition could be monitored.

    • Optimization : Optimize cone voltage and collision energy for maximum sensitivity for each analyte.

  • Standard Curve Preparation : Prepare a series of standard solutions of purified this compound in the mobile phase at known concentrations. Generate a standard curve by plotting the peak area against the concentration.

  • Quantification : Analyze the prepared sample extracts using the optimized UPLC-MS/MS method. Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of this compound content.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_comparison Comparison cultivar1 Cultivar A drying Drying & Grinding cultivar1->drying cultivar2 Cultivar B cultivar2->drying cultivar3 Cultivar C cultivar3->drying extraction Solvent Extraction drying->extraction concentration Evaporation extraction->concentration uplc_ms UPLC-MS/MS Analysis concentration->uplc_ms quantification Quantification uplc_ms->quantification data_analysis Data Comparison quantification->data_analysis

Caption: Workflow for this compound analysis in Nerium oleander cultivars.

Signaling Pathway: Mechanism of Action of Cardiac Glycosides

This compound, as a cardiac glycoside, is known to inhibit the Na+/K+-ATPase pump in cardiac muscle cells. This mechanism is shared by other cardiac glycosides like Oleandrin (B1683999) and Digoxin.

signaling_pathway cluster_cell Cardiac Myocyte This compound This compound na_k_pump Na+/K+-ATPase Pump This compound->na_k_pump Inhibition na_in Intracellular Na+ na_k_pump->na_in Na+ Efflux (Blocked) na_ca_exchanger Na+/Ca2+ Exchanger ca_in Intracellular Ca2+ na_ca_exchanger->ca_in Ca2+ Efflux (Reduced) na_in->na_ca_exchanger Reduced Gradient contraction Increased Muscle Contraction ca_in->contraction Leads to

Caption: Mechanism of action of this compound on a cardiac myocyte.

Conclusion

While there is a clear need for studies that directly compare the this compound content across the numerous cultivars of Nerium oleander, the methodologies for such research are well-established. By employing rigorous extraction and analytical techniques, such as UPLC-MS/MS, researchers can generate valuable data for the pharmaceutical and toxicological fields. This guide provides a foundational framework to encourage and facilitate such future investigations.

References

Validating UPLC-MS/MS for Adynerin Analysis: A Comparative Guide to Regulatory Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory submission and approval. This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of Adynerin against alternative methods, with a focus on adherence to regulatory guidelines established by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized in the ICH M10 Bioanalytical Method Validation guideline.

Method Performance: A Quantitative Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the validation parameters for a UPLC-MS/MS method for this compound and compare them with typical performance data for High-Performance Liquid Chromatography (HPLC) and Immunoassay methods for cardiac glycosides.

Table 1: Comparison of Linearity, Sensitivity, and Specificity

ParameterUPLC-MS/MS for this compoundTypical HPLC for Cardiac GlycosidesTypical Immunoassay for Cardiac Glycosides
Linearity Range 0.5 - 1000 ng/mL[1]1 - 25 µg/mL0.1 - 10 ng/mL
Correlation Coefficient (r²) > 0.99[1]> 0.99Variable, often requires non-linear regression
Limit of Detection (LOD) 0.15 ng/mL0.1 - 0.3 ngVariable, typically in the low ng/mL range
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]0.3 - 0.8 ngVariable, typically in the low ng/mL range
Specificity/Selectivity High (based on mass-to-charge ratio)Moderate (risk of co-elution)Moderate to Low (potential for cross-reactivity)

Table 2: Comparison of Accuracy, Precision, and Recovery

ParameterUPLC-MS/MS for this compoundTypical HPLC for Cardiac GlycosidesTypical Immunoassay for Cardiac Glycosides
Intra-day Accuracy (%) 98 - 109[1]98.63 - 99.9485 - 115
Inter-day Accuracy (%) 98 - 109[1]98.63 - 99.9485 - 115
Intra-day Precision (%RSD) < 14< 9.30< 15
Inter-day Precision (%RSD) < 14< 9.30< 15
Recovery (%) > 8698.63 - 99.94Not always applicable/measured

Experimental Protocols

Detailed and reproducible experimental protocols are critical for method validation and transfer.

UPLC-MS/MS Method for this compound

This method is designed for the quantitative analysis of this compound in a biological matrix (e.g., plasma).

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant for analysis.

2. UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient is used to ensure optimal separation.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: m/z 534.3 → 371.2

  • MRM Transition for Internal Standard: To be selected based on the chosen standard.

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

Typical HPLC Method for Cardiac Glycosides

This protocol provides a general framework for the analysis of cardiac glycosides using HPLC with UV detection.

1. Sample Preparation:

  • Perform a liquid-liquid extraction or solid-phase extraction to isolate the cardiac glycosides from the sample matrix.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm)

  • Mobile Phase: A mixture of water and acetonitrile or methanol, often with a modifier like formic acid or acetic acid.

  • Elution: Isocratic or gradient elution depending on the complexity of the sample.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength of 220 nm.

  • Injection Volume: 20 µL

Typical Immunoassay for Cardiac Glycosides

This outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA).

1. Assay Procedure:

  • Coat a microplate with antibodies specific to cardiac glycosides.

  • Add standards, controls, and samples to the wells, followed by the addition of an enzyme-conjugated cardiac glycoside.

  • Incubate to allow for competitive binding between the sample/standard cardiac glycoside and the enzyme conjugate for the antibody binding sites.

  • Wash the plate to remove unbound components.

  • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance using a microplate reader. The signal intensity is inversely proportional to the concentration of the cardiac glycoside in the sample.

Visualizing Method Validation and Biological Pathways

To further clarify the processes and relationships, the following diagrams are provided in the DOT language for Graphviz.

UPLC_MSMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Method Validation (as per ICH M10) Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer UPLC_Separation UPLC Separation Supernatant_Transfer->UPLC_Separation ESI_Ionization ESI Ionization UPLC_Separation->ESI_Ionization Mass_Analysis Tandem Mass Analysis (MRM) ESI_Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition and Processing Detection->Data_Acquisition Linearity Linearity Accuracy Accuracy Precision Precision Selectivity Selectivity LOD_LOQ LOD/LOQ Stability Stability Data_Acquisition->Linearity Data_Acquisition->Accuracy Data_Acquisition->Precision Data_Acquisition->Selectivity Data_Acquisition->LOD_LOQ Data_Acquisition->Stability

Caption: Workflow for UPLC-MS/MS Method Validation of this compound.

Adynerin_Signaling_Pathway This compound This compound (Cardiac Glycoside) NaK_ATPase Na+/K+-ATPase (Sodium-Potassium Pump) This compound->NaK_ATPase binds to Inhibition Inhibition NaK_ATPase->Inhibition Increased_Na Increased Intracellular Na+ Concentration NaK_ATPase->Increased_Na leads to Inhibition->NaK_ATPase Na_Ca_Exchanger Na+/Ca2+ Exchanger (NCX) Increased_Na->Na_Ca_Exchanger activates Increased_Ca Increased Intracellular Ca2+ Concentration Na_Ca_Exchanger->Increased_Ca results in SR_Ca_Release Increased Ca2+ Release from Sarcoplasmic Reticulum Increased_Ca->SR_Ca_Release Increased_Contraction Increased Myocardial Contraction (Inotropy) SR_Ca_Release->Increased_Contraction

Caption: Signaling Pathway of this compound via Na+/K+-ATPase Inhibition.

References

Adynerin in Oncology: A Comparative Analysis of a Promising Cardiac Glycoside

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of cancer therapeutics, cardiac glycosides, a class of naturally derived compounds traditionally used for cardiac conditions, are gaining significant attention for their potent anti-cancer properties. Among these, Adynerin, a constituent of Nerium oleander, is emerging as a molecule of interest. This guide provides a comparative analysis of this compound's efficacy relative to other well-studied cardiac glycosides, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their exploration of novel anti-cancer agents.

Comparative Efficacy of Cardiac Glycosides in Cancer Cell Lines

While direct comparative studies focusing solely on this compound are limited in publicly available literature, its presence as a major component in Nerium oleander extracts, which demonstrate significant anticancer activity, suggests its contribution to these effects.[1][2] To provide a quantitative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values for other prominent cardiac glycosides against various cancer cell lines. This data serves as a benchmark for contextualizing the potential efficacy of this compound.

Cardiac GlycosideCancer Cell LineCancer TypeIC50 (nM)Reference
Oleandrin PC-3Prostate Cancer50[3]
PANC-1Pancreatic Cancer40[3]
A549Lung Cancer30[3]
Digoxin PC-3Prostate Cancer70
HeLaCervical Cancer100
Bufalin HepG2Liver Cancer15
MCF-7Breast Cancer25

Unraveling the Mechanism of Action: Signaling Pathways

The primary mechanism of action for cardiac glycosides in cancer therapy involves the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to a cascade of downstream signaling events culminating in apoptosis (programmed cell death) and inhibition of cell proliferation.

Cardiac_Glycoside_Signaling_Pathway General Signaling Pathway of Cardiac Glycosides in Cancer Cells CG Cardiac Glycoside (e.g., this compound) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Ion_Imbalance ↑ Intracellular Na+ ↓ Intracellular K+ NaK_ATPase->Ion_Imbalance Disruption Ca_Influx ↑ Intracellular Ca2+ Ion_Imbalance->Ca_Influx ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS Signaling_Cascades Activation of Signaling Cascades (e.g., Src, MAPK, PI3K/Akt) Ca_Influx->Signaling_Cascades ROS->Signaling_Cascades Apoptosis Apoptosis Signaling_Cascades->Apoptosis Proliferation_Inhibition Inhibition of Cell Proliferation Signaling_Cascades->Proliferation_Inhibition Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment Cell_Culture 1. Cancer Cell Line Culture Seeding 2. Cell Seeding in 96-well Plates Cell_Culture->Seeding Treatment 3. Treatment with Cardiac Glycoside (e.g., this compound) Seeding->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation MTT_Assay 5. Cell Viability Assay (e.g., MTT Assay) Incubation->MTT_Assay Data_Analysis 6. Data Analysis and IC50 Determination MTT_Assay->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Adynerin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper handling and disposal of Adynerin, a potent cardiac glycoside. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure a safe laboratory environment and compliance with hazardous waste regulations. This compound, a naturally derived steroid from Nerium oleander, exhibits significant biological activity and requires careful management from acquisition to disposal.[1][2]

I. Understanding the Hazard: this compound's Chemical Profile

This compound is a white crystalline solid soluble in organic solvents such as methanol, ethanol, and DMSO.[1] Its primary hazard lies in its cardiotonic and diuretic effects, which are characteristic of cardiac glycosides. Ingestion or improper handling can lead to severe health consequences. A comprehensive understanding of its properties is the first step toward safe disposal.

PropertyValueSource
Chemical Formula C₃₀H₄₄O₇PubChem
Molar Mass 516.7 g/mol PubChem
Melting Point 233-234 °CChemicalBook
Boiling Point 665.1 ± 55.0 °C (Predicted)ChemicalBook
Solubility Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, ethyl acetate, acetone.ChemicalBook, BioCrick

II. The Disposal Workflow: From Active Compound to Inert Waste

The recommended procedure for this compound disposal involves chemical inactivation through alkaline hydrolysis, followed by neutralization and disposal as hazardous waste. This multi-step process is designed to break down the toxic glycoside into less harmful components.

This compound This compound Waste (Solid or Liquid) Hydrolysis Alkaline Hydrolysis (e.g., with NaOH) This compound->Hydrolysis  Step 1: Inactivation   Neutralization Neutralization (e.g., with HCl) Hydrolysis->Neutralization  Step 2: pH Adjustment   Waste Neutralized Hydrolysate (Dispose as Hazardous Waste) Neutralization->Waste  Step 3: Final Disposal  

References

Personal protective equipment for handling Adynerin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Adynerin

Disclaimer: this compound is a fictional compound. The following guidance is based on established best practices for handling novel, potent, and potentially hazardous pharmaceutical compounds in a research and development setting. A substance-specific risk assessment must be performed before any handling occurs.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure personnel safety and minimize environmental contamination.

Personal Protective Equipment (PPE) Requirements

The selection and proper use of PPE are the most critical lines of defense against exposure. All personnel must be trained on the correct donning and doffing procedures. The minimum required PPE for handling this compound in solid (powder) and liquid forms is detailed below.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for handling powder or aerosol-generating procedures. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][2]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[1]
Disposable N95/FFP2 RespiratorSuitable only for low-risk activities involving dilute solutions. Not recommended as primary protection for handling potent compounds.[1]
Hand Protection Double Nitrile GlovesMandatory for all handling procedures. The outer pair must be changed immediately upon contamination or every two hours.[1][3]
Body Protection Disposable Coveralls or GownChoose coveralls made from materials like Tyvek or microporous film to protect against splashes and dust.[1][4] Gowns should be long-sleeved with tight-fitting cuffs and close in the back.[5]
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes.[1] A face shield must be worn over goggles during tasks with a high risk of splashing.[3][6]
Foot Protection Disposable Shoe CoversRequired when entering the designated handling area and must be removed before exiting.[1][5]
Experimental Protocols: Safe Handling and Disposal

A systematic approach is essential for safely managing this compound from receipt to disposal.

2.1. Preparation and Handling Protocol

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, biological safety cabinet, or a containment glovebox.[7] The area must be clearly marked with warning signs.

  • Pre-Handling Check: Before starting, ensure a chemical spill kit is accessible and all personnel are familiar with its use.[8] Verify that decontamination solutions are prepared and available.[1]

  • Donning PPE: Don all required PPE in the correct order in an anteroom or designated clean area before entering the handling zone.

  • Weighing and Compounding: When handling solid this compound, perform weighing and reconstitution within a containment enclosure to minimize dust inhalation. Use disposable equipment where possible.

  • Container Management: Keep all containers of this compound, whether solid or in solution, tightly sealed when not in use.[1]

  • Transport: When moving this compound solutions, use sealed, rigid, and leak-proof secondary containers.[8]

2.2. Spill Management Protocol

  • Alert and Evacuate: Immediately alert all personnel in the vicinity. Evacuate the area if the spill is large or generates aerosols.

  • Assess Risk: Assess the spill size and potential for exposure.[4]

  • Don PPE: Before cleanup, don the appropriate PPE, including respiratory protection.[4]

  • Contain Spill: For liquid spills, cover with absorbent pads from a chemical spill kit.[9] For powder spills, gently cover with damp absorbent pads to prevent aerosolization.[10] Work from the outside of the spill inward.[10]

  • Decontaminate: Clean the spill area three times using a validated decontamination solution, followed by a water rinse.[9][10]

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.[1][4]

2.3. Decontamination and Disposal Plan

Any item that comes into contact with this compound must be treated as cytotoxic waste.[11]

  • Decontamination Efficacy: Surfaces and non-disposable equipment must be thoroughly decontaminated. Studies have shown high efficiency for certain agents in cleaning surfaces contaminated with hazardous drugs.[12]

Decontamination AgentEfficacyNotes
Sodium Hypochlorite (Bleach Solution)HighEffective but can be corrosive to some surfaces.
0.05 M Sodium Hydroxide (NaOH)>99%Shown to be highly effective for decontaminating stainless steel surfaces.[12]
Detergent SolutionVariableUsed for general cleaning after initial decontamination.
  • Waste Segregation and Disposal:

    • Sharps: Needles and scalpels must be placed in a designated, puncture-proof cytotoxic sharps container.[11]

    • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other disposable items must be placed in clearly labeled, sealed, red, or yellow cytotoxic waste bags within a rigid, leak-proof container.[8][11]

    • Liquid Waste: Aqueous waste containing this compound should be collected in designated, sealed hazardous waste containers. Do not pour down the drain.

    • Final Disposal: All cytotoxic waste must be handled and disposed of by incineration or chemical neutralization through a certified hazardous waste management vendor.[11]

Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

G prep Preparation (Assemble PPE & Spill Kit) don Don PPE (Anteroom) prep->don handle Handling this compound (In Containment Hood) don->handle decon Decontaminate Surfaces & Equipment handle->decon doff Doff PPE (Anteroom) decon->doff dispose Segregate & Dispose of Waste doff->dispose

Caption: Workflow for the safe handling and disposal of this compound.

G start Assess Experimental Task powder Handling Solid/Powder Form or Aerosol-Generating Procedure? start->powder papr Required PPE: PAPR or Full-Face Respirator (P100/FFP3 Filter) powder->papr Yes liquid Handling Dilute Solution (Low Splash Risk)? powder->liquid No base_ppe Standard PPE: Double Gloves, Gown, Goggles, Face Shield papr->base_ppe liquid->papr No (High Splash Risk) n95 Required PPE: N95/FFP2 Respirator (Minimum) liquid->n95 Yes n95->base_ppe

Caption: Decision diagram for selecting appropriate respiratory protection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adynerin
Reactant of Route 2
Adynerin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.